molecular formula C12H10ClNO3 B187288 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde CAS No. 68236-23-7

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Cat. No.: B187288
CAS No.: 68236-23-7
M. Wt: 251.66 g/mol
InChI Key: CCJKLPYJNAHFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJKLPYJNAHFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355964
Record name 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-23-7
Record name 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68236-23-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its quinoline core, substituted with a reactive chlorine atom and an aldehyde group, provides a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors and anticancer drugs. Detailed experimental protocols for its synthesis and for the biological evaluation of its derivatives are presented, along with a summary of relevant quantitative data. Furthermore, key signaling pathways targeted by its derivatives are illustrated to provide a deeper understanding of their mechanism of action.

Chemical Properties and Data

This compound is a solid organic compound with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol .[1] It is characterized by a quinoline ring system substituted with a chlorine atom at the 2-position, an aldehyde group at the 3-position, and two methoxy groups at the 6- and 7-positions. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

PropertyValue
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
CAS Number 68236-23-7
Appearance Solid
Storage Temperature 2-8°C, under inert gas

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of an activated aromatic compound, in this case, N-(3,4-dimethoxyphenyl)acetamide, using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of the acetanilide precursor followed by the Vilsmeier-Haack cyclization.

G cluster_0 Step 1: Acetanilide Formation cluster_1 Step 2: Vilsmeier-Haack Reaction A 3,4-Dimethoxyaniline C N-(3,4-dimethoxyphenyl)acetamide A->C Acetylation B Acetic Anhydride B->C D N-(3,4-dimethoxyphenyl)acetamide F This compound D->F Cyclization & Formylation E Vilsmeier Reagent (POCl3/DMF) E->F G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Quinoline Derivative (e.g., from 2-Chloro-6,7-dimethoxy quinoline-3-carbaldehyde) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

References

An In-depth Technical Guide to 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde. This compound serves as a pivotal intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[1][2][3] This document details its physicochemical properties, provides a robust synthetic protocol, and explores its role as a precursor to potent kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway.

Core Compound Structure and Properties

This compound is a substituted quinoline with the molecular formula C₁₂H₁₀ClNO₃.[4] Its structure features a quinoline core chlorinated at the 2-position, bearing two methoxy groups at positions 6 and 7, and a carbaldehyde (formyl) group at the 3-position. This unique arrangement of functional groups makes it a versatile building block in medicinal chemistry.[1]

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO₃[4]
Molecular Weight 251.67 g/mol [4]
CAS Number 68236-23-7[4]
Melting Point 265-267 °C
Boiling Point 393.9°C at 760 mmHg
Density 1.335 g/cm³
Appearance Expected to be a solid
Solubility Soluble in organic solvents like DMSO and DMF
¹H NMR (DMSO-d₆, 300 MHz) - Predicted δ 11.1 (s, 1H, CHO), 8.7 (s, 1H, H-4), 7.4-7.6 (m, 2H, H-5, H-8), 4.0 (s, 6H, 2xOCH₃)Based on[5]
IR (KBr) cm⁻¹ - Predicted ~1690 (C=O, aldehyde), ~2800, ~2700 (C-H, aldehyde), ~1600, ~1450 (C=C, aromatic)Based on[5]

Synthesis of this compound

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[5][8] This reaction utilizes a substituted acetanilide, which undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).

Synthetic Workflow

The synthesis is a two-step process starting from 3,4-dimethoxyaniline. First, the aniline is acetylated to form the corresponding N-arylacetamide. This intermediate is then subjected to the Vilsmeier-Haack reaction to yield the final product.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Vilsmeier-Haack Reaction A 3,4-Dimethoxyaniline C N-(3,4-dimethoxyphenyl)acetamide A->C Acetylation B Acetic Anhydride B->C D N-(3,4-dimethoxyphenyl)acetamide F This compound D->F Cyclization & Formylation E Vilsmeier Reagent (POCl₃ + DMF) E->F

Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol

Step 1: Synthesis of N-(3,4-dimethoxyphenyl)acetamide

  • In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1 equivalent) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 equivalents) dropwise while stirring.

  • Heat the reaction mixture at reflux for 2 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N-(3,4-dimethoxyphenyl)acetamide.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction) [5]

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 equivalents) and cool it to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 5 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • To this reagent, add N-(3,4-dimethoxyphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent such as ethyl acetate to obtain pure this compound.[5]

Applications in Drug Development

This compound is a valuable scaffold for the synthesis of heterocyclic compounds with a wide range of biological activities, most notably as anticancer agents.[1][2][3] The chloro and aldehyde functionalities serve as reactive handles for further chemical modifications, allowing for the generation of diverse libraries of quinoline derivatives.

Role as a Precursor to Kinase Inhibitors

The quinoline nucleus is a common feature in many kinase inhibitors.[2][9] Derivatives of this compound have been investigated as inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2] One of the most important of these is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[10][11][12][13]

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[10][13] Quinoline-based compounds can be designed to inhibit key kinases within this pathway, such as PI3K, Akt, or mTOR itself.[11][12]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Inhibition of Apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Experimental Protocols for Biological Evaluation

To assess the efficacy of novel quinoline derivatives synthesized from the core compound, a series of in vitro assays are typically employed.

1. Kinase Inhibition Assay (Example: PI3K)

  • Recombinant human PI3K enzyme is incubated with the test compound at various concentrations in a kinase buffer.

  • The reaction is initiated by the addition of ATP and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

  • The reaction is allowed to proceed for a set time at 37 °C and then stopped.

  • The amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified using a suitable detection method, such as a competitive ELISA or a fluorescence-based assay.

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

2. Cell Viability Assay (MTT Assay)

  • Cancer cell lines known to have an activated PI3K/Akt pathway (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates.[14]

  • After 24 hours, the cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

3. Western Blot Analysis for Pathway Modulation

  • Cancer cells are treated with the test compound at its IC50 concentration for various time points.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Conclusion

This compound is a synthetically accessible and highly valuable intermediate for the development of novel therapeutics. Its utility is particularly evident in the field of oncology, where it serves as a foundational scaffold for the design of potent kinase inhibitors. The strategic modification of its chloro and aldehyde functionalities allows for the fine-tuning of pharmacological properties to target specific signaling pathways, such as the PI3K/Akt/mTOR cascade, which are crucial for cancer cell survival and proliferation. This guide provides the essential information for researchers to synthesize, characterize, and utilize this versatile compound in the pursuit of next-generation targeted cancer therapies.

References

An In-depth Technical Guide to 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, including a reactive chloro group, a formyl moiety, and a dimethoxy-substituted quinoline core, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its significant role as a precursor in the development of targeted cancer therapeutics, particularly as an inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. Detailed experimental protocols and spectral data are presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a quinoline ring system substituted with a chlorine atom at the 2-position, a carbaldehyde group at the 3-position, and two methoxy groups at the 6- and 7-positions.

PropertyValueReference
Molecular Formula C₁₂H₁₀ClNO₃[1][2]
Molecular Weight 251.67 g/mol [1][2]
Melting Point 265-267 °C
Appearance Solid[1]
Storage 2-8°C, under inert gas[1]
Spectral Data
Spectroscopy Characteristic Peaks
¹H NMR Signals corresponding to the aldehyde proton (CHO), aromatic protons on the quinoline ring, and the methoxy group protons (OCH₃).
¹³C NMR Peaks for the carbonyl carbon of the aldehyde, carbons of the quinoline ring system, and the methoxy carbons.
IR Spectroscopy Strong absorption band for the carbonyl group (C=O) of the aldehyde, and characteristic bands for the C-Cl bond, C-O bonds of the methoxy groups, and the aromatic quinoline ring.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of functional groups such as the chloro, formyl, and methoxy groups.

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines, including the 6,7-dimethoxy derivative, is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, an appropriately substituted acetanilide, using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Vilsmeier-Haack Reaction: A Step-by-Step Protocol

This protocol is a generalized procedure based on literature reports for the synthesis of 2-chloro-3-formylquinolines.[3]

Materials:

  • 3,4-Dimethoxyacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, add 3,4-dimethoxyacetanilide portion-wise to the reaction mixture.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure compound.[4]

Vilsmeier_Haack_Workflow cluster_reagents Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Formation of Vilsmeier Reagent (0-5 °C) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Acetanilide 3,4-Dimethoxy- acetanilide Reaction_Mix Addition of Acetanilide & Heating (80-90 °C) Acetanilide->Reaction_Mix Vilsmeier_Reagent->Reaction_Mix Quench Quenching on Ice Reaction_Mix->Quench Neutralize Neutralization (NaHCO₃) Quench->Neutralize Filter Filtration Neutralize->Filter Recrystallize Recrystallization Filter->Recrystallize Product 2-Chloro-6,7-dimethoxy- quinoline-3-carbaldehyde Recrystallize->Product

Fig. 1: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the two functional groups: the chloro group at the 2-position and the carbaldehyde group at the 3-position. This dual reactivity makes it a highly valuable synthon for the construction of more complex heterocyclic systems.

Reactions at the Chloro Group

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functionalities, such as amino, alkoxy, and thioalkoxy groups, providing a facile route to a diverse range of 2-substituted quinoline derivatives.

Reactions at the Formyl Group

The aldehyde functionality can undergo a wide array of chemical transformations, including:

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the corresponding alcohol.

  • Condensation reactions: with amines to form Schiff bases (imines), with active methylene compounds in Knoevenagel condensations, and with hydrazines to form hydrazones.

  • Wittig reaction: to form alkenes.

These reactions provide access to a multitude of 3-substituted quinoline derivatives with potential biological activities.

Role in Drug Discovery: Targeting EGFR and HER2 Signaling Pathways

A significant application of this compound is as a key intermediate in the synthesis of potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[5][6][7][8][9] Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

The general synthetic strategy involves the nucleophilic substitution of the 2-chloro group with a substituted aniline, followed by further modifications of the 3-formyl group to introduce functionalities that can interact with the active site of the kinase.

EGFR/HER2 Signaling Pathway

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo a conformational change, leading to the activation of their intracellular kinase domains. This triggers a downstream signaling cascade, primarily through the PI3K/Akt and MAPK pathways, which ultimately promotes cell growth, proliferation, and survival.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition

Fig. 2: Simplified EGFR/HER2 signaling pathway and the point of intervention by quinoline-based inhibitors.

Derivatives of this compound are designed to bind to the ATP-binding pocket of the EGFR and HER2 kinase domains, preventing their activation and thereby inhibiting the downstream signaling pathways that drive tumor growth.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its chloro and formyl groups provide a robust platform for the generation of diverse molecular scaffolds. Its proven utility in the development of targeted cancer therapies, specifically as a precursor to EGFR and HER2 kinase inhibitors, underscores its importance for researchers and professionals in drug discovery and development. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the pursuit of novel therapeutic agents.

References

A Technical Guide to the Vilsmeier-Haack Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

The Vilsmeier-Haack reaction is a versatile and powerful tool in organic synthesis, primarily known for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] A significant application of this reaction is the synthesis of functionalized quinoline rings, which are core structures in many natural products, pharmaceuticals, and materials.[2][3] This guide provides an in-depth look at the Vilsmeier-Haack synthesis of quinolines, focusing on the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, a method pioneered by Meth-Cohn.[4]

The Vilsmeier Reagent: Formation and Nature

The key to the reaction is the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[5] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][6] The resulting electrophilic species is the N,N-dimethylchloroiminium ion.[6][7]

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) reagent_complex Intermediate Complex DMF->reagent_complex POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->reagent_complex vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) reagent_complex->vilsmeier_reagent byproduct PO₂Cl₂⁻ reagent_complex->byproduct

Figure 1: Formation of the Vilsmeier Reagent.

Reaction Mechanism: From Acetanilide to Quinoline

The Meth-Cohn quinoline synthesis utilizes an N-arylacetamide (or other acylanilides) as the starting material.[4] The reaction proceeds through a Vilsmeier-Haack cyclization to yield a 2-chloro-3-formylquinoline. This transformation is a one-pot process that constructs the quinoline ring system with useful functional groups for further elaboration.[2]

The general mechanism involves the following key steps:

  • Formation of the Vilsmeier Reagent : As described above, DMF and POCl₃ react to form the electrophilic chloroiminium ion.

  • Electrophilic Attack : The enol form of the N-arylacetamide attacks the Vilsmeier reagent.

  • Cyclization : An intramolecular electrophilic aromatic substitution occurs, where the activated aromatic ring of the anilide attacks the newly formed iminium species, leading to ring closure.

  • Aromatization and Chlorination : The intermediate undergoes dehydration and subsequent chlorination at the C-2 position, facilitated by the reaction conditions, to yield the final 2-chloro-3-formylquinoline product.

Vilsmeier_Quinoline_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Acetanilide N-Arylacetamide Enol_Intermediate Enol Intermediate Acetanilide->Enol_Intermediate Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Iminium_Adduct Iminium Adduct Vilsmeier_Reagent->Iminium_Adduct Electrophilic Attack Enol_Intermediate->Iminium_Adduct Cyclized_Intermediate Cyclized Dihydroquinoline Iminium_Adduct->Cyclized_Intermediate Intramolecular Cyclization Quinoline 2-Chloro-3-formylquinoline Cyclized_Intermediate->Quinoline Aromatization & Chlorination

Figure 2: General logical workflow for Vilsmeier-Haack quinoline synthesis.

Quantitative Data Presentation

The efficiency of the Vilsmeier-Haack quinoline synthesis is influenced by the nature and position of substituents on the starting N-arylacetamide. Electron-donating groups on the aromatic ring generally facilitate the cyclization and lead to better yields.

Table 1: Synthesis of 2-Chloro-3-formylquinolines from various N-Arylacetamides.

EntrySubstituent on Acetanilide (R)Reaction Time (h)Yield (%)
1H5.075
22-CH₃6.070
33-CH₃2.585
44-CH₃4.080
52-OCH₃6.065
63-OCH₃1.590
74-OCH₃3.582
84-Cl8.060
94-Br8.058
103-NO₂12.010
114-NO₂-0

Reaction Conditions: Acetanilide, POCl₃ (12 moles), DMF, 90°C.

Table 2: Optimization of Reaction Conditions for m-Methoxyacetanilide.

EntryMolar eq. of POCl₃Temperature (°C)Yield (%)
1380-9040
2680-9065
3980-9080
41280-9090
51580-9090

Detailed Experimental Protocols

The following protocols are adapted from the scientific literature and provide a detailed methodology for the synthesis of quinoline derivatives via the Vilsmeier-Haack reaction.

This procedure outlines the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides.

  • Reagent Preparation : In a flask equipped with a dropping funnel and a drying tube, cool N,N-dimethylformamide (DMF, e.g., 5 mL) to 0-5°C in an ice bath.

  • Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, e.g., 18 mL) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.

  • Addition of Substrate : To this freshly prepared Vilsmeier reagent, add the corresponding N-arylacetamide (e.g., 4 grams of o-methyl acetanilide) portion-wise.[8][9]

  • Reaction : After the addition is complete, heat the reaction mixture to 80-90°C for a period ranging from 1.5 to 12 hours, depending on the substrate (see Table 1).[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice (e.g., 100 g) with vigorous stirring.

  • Neutralization and Isolation : Neutralize the mixture with a suitable base, such as sodium carbonate solution, until it is alkaline. The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, or by column chromatography.[9]

This protocol demonstrates a Vilsmeier-Haack reaction on a pre-existing quinoline system.

  • Vilsmeier Reagent Preparation : Cool dimethyl formamide (3.85 mL, 0.05 mol) to 0°C in a flask. Add phosphoryl chloride (12.97 mL, 0.14 mol) dropwise with stirring. Stir the resulting reagent for 30 minutes at room temperature and then cool to 5°C.

  • Substrate Addition : Add 3-acetyl-2,4-dihydroxyquinoline (2.436 g, 0.012 mol) to the reagent. Continue stirring for another 30 minutes.

  • Reaction : Heat the mixture on a water bath for 17 hours, maintaining a temperature of approximately 60°C.

  • Work-up and Isolation : Cool the reaction mixture and pour it into crushed ice. Neutralize with sodium carbonate solution. Filter the resulting solid, dry it, and purify by column chromatography to obtain the pure product.

Experimental_Workflow A 1. Reagent Preparation (DMF + POCl₃ at 0-5°C) B 2. Substrate Addition (N-Arylacetamide) A->B C 3. Reaction (Heat at 80-90°C) B->C D 4. Work-up (Pour into ice) C->D E 5. Neutralization & Isolation (Base, Filtration) D->E F 6. Purification (Recrystallization or Chromatography) E->F G Final Product F->G

References

The Quinoline Scaffold: A Privileged Framework in Drug Discovery and Biological Sciences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the quinoline scaffold, detailing its role in anticancer, antimicrobial, anti-inflammatory, antimalarial, and neuroprotective activities. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of DNA replication and repair, and induction of apoptosis.[1][2][3]

Quantitative Anticancer Activity Data

The anticancer efficacy of various quinoline derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone DerivativesMGC-803 (Gastric)1.38[4]
HCT-116 (Colon)5.34[4]
MCF-7 (Breast)5.21[4]
7-chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314 - 4.65 µg/cm³[3]
HTC-8 (Colon)0.314 - 4.65 µg/cm³[3]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[3]
N-alkylated, 2-oxoquinolinesHEp-2 (Larynx)49.01–77.67% inhibition[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/ml[3]
U937 (Leukemia)43.95 µg/ml[3]
3-Quinoline DerivativesMCF-7 (Breast)29.8 - 40.4[3]
4-Alkoxy-2-aryl-6,7-dimethoxyquinolinesSR (Leukemia)0.133[5]
NCI-H226 (Non-Small Cell Lung)0.343[5]
COLO205 (Colon)0.401[5]
Signaling Pathways in Quinoline-Mediated Anticancer Activity

Quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2][6] Inhibition of this pathway by quinoline-based compounds can lead to cell cycle arrest and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Inhibitor Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Antimicrobial Activity of the Quinoline Scaffold

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1] Fluoroquinolones, a major class of synthetic antibiotics, are based on the quinoline ring system and function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The table below summarizes the MIC values for various quinoline derivatives against a range of bacterial and fungal pathogens.

Compound/Derivative ClassTarget Organism(s)MIC Range (µg/mL)Reference
Quinolone coupled hybridsGram-positive & Gram-negative bacteria0.125 - 8[1][7]
N-methylbenzoindolo[3,2-b]quinolinesVancomycin-resistant E. faecium4[1]
9-bromo substituted indolizinoquinoline-5,12-dionesE. coli, MRSA2[1]
2-sulfoether-4-quinolonesS. aureus, B. cereus0.8 - 1.61 (µM)[1]
Quinoline-based amidesG. candidum, C. albicans, P. chrysogenumPotent activity observed[1]
Quinoline-thiazole hybridsCandida species<0.06 - 0.24[1]
6-substituted quinolinesA. flavus, A. niger, F. oxysporum, C. albicansPotent activity observed[1]
Quinoline-2-one Schiff-base hybridsMethicillin-resistant S. aureus (MRSA)0.75[8]
Vancomycin-resistant Enterococcus (VRE)0.75[8]
Methicillin-resistant S. epidermidis (MRSE)2.50[8]
Quinoline-based hydroxyimidazolium hybridsStaphylococcus aureus2[9]
Mycobacterium tuberculosis H37Rv10[9]
Cryptococcus neoformans15.6[9]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones interfere with bacterial DNA replication by forming a stable complex with DNA and the enzymes DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This complex blocks the progression of the replication fork, leading to DNA damage and ultimately cell death.

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binds Replication DNA Replication Gyrase->Replication Enables CellDeath Bacterial Cell Death Gyrase->CellDeath Replication->DNA Produces new Replication->CellDeath Quinoline Fluoroquinolone Quinoline->Gyrase Inhibits Quinoline->CellDeath

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.

Anti-inflammatory Properties of Quinoline Derivatives

Quinoline-based compounds have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade.[10][11] This makes them promising candidates for the development of novel anti-inflammatory drugs.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of quinoline derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators.

Compound/Derivative ClassAssayIC50/EffectReference
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[12]
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[12]
Quinoline-triazole hybrid (5a)Lipoxygenase (LOX) inhibitionIC50 = 10.0 µM[13]
Quinoline-triazole precursor (4c)Lipoxygenase (LOX) inhibitionIC50 = 22.5 µM[13]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain quinoline derivatives can inhibit this pathway, thereby reducing inflammation.[10]

NFkB_Inhibition cluster_0 Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates Transcription Quinoline Quinoline Inhibitor Quinoline->IKK Quinoline->NFkB Inhibits nuclear translocation Nrf2_Activation cluster_0 OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantGenes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription Quinoline Neuroprotective Quinoline Quinoline->Keap1 Inhibits Nrf2 binding Quinoline->Nrf2 Promotes Nuclear Translocation Synthesis_Workflow Start Starting Materials (e.g., Aniline, Carbonyl Compound) Condensation Condensation Start->Condensation Cyclization Cyclization Condensation->Cyclization Oxidation Oxidation/ Aromatization Cyclization->Oxidation Purification Purification (Chromatography/ Recrystallization) Oxidation->Purification Product Quinoline Derivative Purification->Product

References

The Discovery and Synthetic Utility of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its synthesis via the Vilsmeier-Haack reaction, presents its physicochemical properties, and explores its significant role as a precursor in the development of targeted therapeutics, particularly as an intermediate for c-Met kinase inhibitors. Detailed experimental protocols and visual diagrams of the synthetic pathway and a relevant biological signaling pathway are included to support researchers in their drug discovery and development endeavors.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have established them as privileged scaffolds in drug discovery. Among these, this compound has emerged as a valuable intermediate, particularly in the synthesis of potent kinase inhibitors for cancer therapy. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and two methoxy groups on the benzene ring, provides a versatile platform for molecular elaboration. This guide focuses on the discovery and synthesis of this compound, providing detailed technical information for its application in research and development.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
CAS Number 68236-23-7
Melting Point 265-267 °C
Boiling Point 393.9°C at 760 mmHg
Density 1.335 g/cm³
Flash Point 192°C
Storage 2-8°C, under inert gas

Synthesis of this compound

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of an appropriately substituted acetanilide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

The synthesis of this compound commences with the acetylation of 3,4-dimethoxyaniline to form N-(3,4-dimethoxyphenyl)acetamide. This intermediate is then subjected to the Vilsmeier-Haack reaction to yield the target compound.

Synthesis Pathway

The overall synthetic pathway is depicted in the following diagram:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Vilsmeier-Haack Reaction 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline N-(3,4-dimethoxyphenyl)acetamide N-(3,4-dimethoxyphenyl)acetamide 3,4-Dimethoxyaniline->N-(3,4-dimethoxyphenyl)acetamide Acetic Anhydride Acetic Anhydride Acetic Anhydride Target This compound N-(3,4-dimethoxyphenyl)acetamide->Target POCl3 / DMF POCl3_DMF POCl3 / DMF

Synthesis of this compound.
Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of N-(3,4-dimethoxyphenyl)acetamide

  • In a round-bottom flask, dissolve 3,4-dimethoxyaniline in a suitable solvent such as glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(3,4-dimethoxyphenyl)acetamide. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

  • In a three-necked flask equipped with a dropping funnel and a condenser, place N,N-dimethylformamide (DMF) and cool it to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • To this reagent, add N-(3,4-dimethoxyphenyl)acetamide portion-wise while maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for several hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

  • Filter the solid product, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to afford pure this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for 2-chloro-6-methoxyquinoline-3-carbaldehyde

Data Type Values Reference(s)
¹H NMR (300 MHz, DMSO-d₆) δ 11.13 (s, 1H, CHO), 7.62-7.64 (m, 1H, H-4), 7.34-7.37 (m, 2H, H-7, H-8), 6.74 (s, 1H, H-5), 3.40 (s, 3H, OCH₃)
IR (KBr, cm⁻¹) 2731, 2677 (aldehyde C-H), 1636 (C=O), 1474-1600 (Aromatic C=C)

Note: This data is for 2-chloro-6-methoxyquinoline-3-carbaldehyde and is provided for comparative purposes.

Application in Drug Discovery: Intermediate for c-Met Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of a class of anti-cancer agents known as c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and survival. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.

The aldehyde and chloro functionalities of this compound allow for its elaboration into more complex molecules that can bind to the ATP-binding site of the c-Met kinase, thereby inhibiting its activity.

Workflow: Synthesis of a c-Met Inhibitor

The following diagram illustrates the role of this compound as a key building block in the synthesis of a generic c-Met inhibitor.

G Start This compound Step1 Condensation with Amine (R-NH2) Start->Step1 Intermediate Schiff Base Intermediate Step1->Intermediate Step2 Further Transformations (e.g., Reduction, Cyclization) Intermediate->Step2 Final c-Met Kinase Inhibitor Step2->Final

Role in c-Met Inhibitor Synthesis.
The c-Met Signaling Pathway

Understanding the c-Met signaling pathway is crucial for the rational design of inhibitors. The following diagram provides a simplified overview of this pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival RAS->Proliferation Migration Migration RAS->Migration STAT->Survival

Simplified c-Met Signaling Pathway.

Conclusion

This compound is a synthetically versatile and highly valuable building block for the development of novel therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction and its strategic functionalization make it an attractive starting material for medicinal chemists. The insights provided in this technical guide, from detailed synthetic protocols to its application in the synthesis of c-Met kinase inhibitors, are intended to facilitate further research and innovation in the field of drug discovery.

Technical Guide: 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS 68236-23-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound with CAS number 68236-23-7, identified as 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde. It covers its chemical and physical properties, structure, applications, and safety information, presented for ease of reference and use in research and development settings.

Chemical Identity and Structure

This compound is a substituted quinoline derivative.[1] The core structure is a quinoline ring, which is functionalized with a chlorine atom at the 2-position, two methoxy groups at the 6- and 7-positions, and a carbaldehyde (aldehyde) group at the 3-position.[1] This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.[1][2]

Molecular Formula: C₁₂H₁₀ClNO₃[1][3][4][5][6] Molecular Weight: 251.67 g/mol [1][2][3][4][5] Synonyms: 2-CHLORO-6,7-DIMETHOXY-3-QUINOLINECARBALDEHYDE, OTAVA-BB 1045294, AG-690/15443853[1][3][5]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for planning chemical reactions, determining appropriate storage conditions, and ensuring safe handling.

PropertyValueSource
Melting Point 265-267 °C[1]
Boiling Point 393.9°C at 760 mmHg[1]
Flash Point 192°C[1]
Density 1.335 g/cm³[1]
Vapor Pressure 2.06E-06 mmHg at 25°C[1]
Refractive Index 1.631[1]
Purity ≥95% - ≥99%[5][6]
Appearance Solid, White powders[2][6]

Applications and Uses

This compound is primarily utilized as a chemical intermediate or building block in various synthetic applications due to its reactive aldehyde group and functionalized quinoline core.

cluster_applications Key Application Areas CAS_68236_23_7 2-Chloro-6,7-dimethoxy- quinoline-3-carbaldehyde Organic_Synthesis Organic Synthesis CAS_68236_23_7->Organic_Synthesis Building Block Medicinal_Chemistry Medicinal Chemistry Organic_Synthesis->Medicinal_Chemistry Intermediate for Therapeutic Agents Agrochemical_Dev Agrochemical Development Organic_Synthesis->Agrochemical_Dev Potential Intermediate for Pesticides & Herbicides Bioactive_Molecules Bioactive Molecules (e.g., Kinase Inhibitors) Medicinal_Chemistry->Bioactive_Molecules Leads to Agrochemicals Pesticides & Herbicides Agrochemical_Dev->Agrochemicals Leads to

Fig. 1: Logical relationships of key application areas for CAS 68236-23-7.
  • Medicinal Chemistry : It serves as a key intermediate in the synthesis of pharmaceuticals.[1][2][5] Its structure is particularly valuable for developing kinase inhibitors and other antitumor agents.[2] The quinoline framework is a common scaffold in many bioactive compounds.

  • Organic Synthesis : It is a versatile building block for creating more complex molecules.[1] The aldehyde group can undergo a wide range of chemical transformations.

  • Agrochemicals : The compound has potential applications in the development of new pesticides and herbicides.[1]

  • Material Science : It can be used in the preparation of fluorescent probes, where the aldehyde group and aromatic system can be modified to detect specific biological molecules.[2]

Experimental Protocols and Methodologies

Detailed, peer-reviewed experimental protocols for specific reactions using this compound are not extensively documented in publicly available literature, which is common for a specialized chemical intermediate. However, based on its structure, a generalized synthetic workflow for a common reaction, such as reductive amination to produce a secondary amine, can be proposed.

Generalized Protocol: Reductive Amination

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, dichloroethane, or THF).

  • Amine Addition: Add the desired primary amine (1-1.2 equivalents) to the solution.

  • Imine Formation: Stir the mixture at room temperature. A mild acid catalyst, such as acetic acid, may be added to facilitate the formation of the intermediate imine.

  • Reduction: Add a reducing agent, typically a borohydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

A Dissolve Aldehyde (CAS 68236-23-7) in Solvent B Add Primary Amine (R-NH2) A->B C Stir to Form Intermediate Imine B->C D Add Reducing Agent (e.g., NaBH(OAc)3) C->D E Monitor Reaction (TLC / LC-MS) D->E F Aqueous Quench & Work-up E->F Upon Completion G Extract Product F->G H Purify via Column Chromatography G->H I Final Product: Substituted Amine H->I

Fig. 2: Generalized workflow for a reductive amination using CAS 68236-23-7.

Safety and Handling

Proper safety precautions are crucial when handling this chemical. The available data indicates the following:

  • Hazard Codes: Xn (Harmful).[1][5]

  • Risk Statements: R22 (Harmful if swallowed).[5]

  • Safety Statements: H303+H313+H333 (May be harmful if swallowed, in contact with skin, or if inhaled).[7]

  • Personal Protective Equipment (PPE): Wear protective glasses, gloves, and a lab coat.[7] Avoid skin contact.[7]

  • Storage: Store in a cool, dry place under an inert gas (nitrogen or argon) at 2-8°C.[1][2][6]

  • Disposal: Waste generated from experiments should be stored separately and handled by a professional waste disposal service to prevent environmental contamination.[7]

Conclusion

This compound (CAS 68236-23-7) is a specialized chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its unique structure provides a valuable scaffold for the development of novel pharmaceuticals, particularly kinase inhibitors and antitumor agents. While specific biological activity for this compound itself is not documented, its role as a precursor to bioactive molecules is well-established by its commercial availability and intended applications. Researchers using this compound should adhere to the safety and handling guidelines outlined in this document and consult the relevant Safety Data Sheets (SDS) provided by suppliers.

References

Methodological & Application

Synthesis Protocol for 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors and antitumor agents.[1] The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and effective method for the formylation and cyclization of activated aromatic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its quinoline core, substituted with a reactive aldehyde group and a chlorine atom, makes it an ideal precursor for the synthesis of a wide range of more complex molecules. The Vilsmeier-Haack reaction provides a direct and efficient route to this important building block from readily available starting materials. The reaction involves the formylation of an electron-rich acetanilide using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]

Reaction Scheme

The synthesis of this compound proceeds via the Vilsmeier-Haack cyclization of N-(3,4-dimethoxyphenyl)acetamide.

Reaction_Scheme cluster_reactants Reactants cluster_product Product N-(3,4-dimethoxyphenyl)acetamide N-(3,4-dimethoxyphenyl)acetamide Product This compound N-(3,4-dimethoxyphenyl)acetamide->Product Heat Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack reaction on similar N-arylacetamides.[4][5]

Materials:

  • N-(3,4-dimethoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add freshly distilled phosphorus oxychloride (5 equivalents) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • After the complete addition of POCl₃, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(3,4-dimethoxyphenyl)acetamide (1 equivalent) portion-wise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker filled with crushed ice.

  • Stir the mixture until all the ice has melted. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Filter the solid, wash it with cold water, and dry it under a vacuum.

  • Purification: The crude product can be purified by recrystallization from ethyl acetate or by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
N-(3,4-dimethoxyphenyl)acetamide1 equivalent
Phosphorus oxychloride (POCl₃)5 equivalents
N,N-Dimethylformamide (DMF)3 equivalents
Reaction Conditions
Temperature80-90 °C
Reaction Time4-6 hours
Product Information
Molecular FormulaC₁₂H₁₀ClNO₃[1]
Molecular Weight251.67 g/mol [1]
Melting Point265-267 °C[6]
AppearanceSolid[1]

Visualizations

Experimental Workflow:

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Cool DMF to 0-5 °C prep2 Add POCl₃ dropwise prep1->prep2 prep3 Stir for 30 min prep2->prep3 react1 Add N-(3,4-dimethoxyphenyl)acetamide prep3->react1 react2 Heat to 80-90 °C for 4-6 h react1->react2 workup1 Pour onto ice react2->workup1 workup2 Neutralize with NaHCO₃ workup1->workup2 workup3 Filter and dry the crude product workup2->workup3 purify Recrystallize or perform column chromatography workup3->purify

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship):

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclized Intermediate Vilsmeier_Reagent->Intermediate Acetanilide N-(3,4-dimethoxyphenyl)acetamide (Nucleophile) Acetanilide->Intermediate Electrophilic Aromatic Substitution Product This compound Intermediate->Product Hydrolysis & Tautomerization

Caption: Logical flow of the Vilsmeier-Haack reaction mechanism.

Safety Precautions

  • Phosphorus oxychloride is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic, especially during the addition of POCl₃ to DMF. Proper cooling and slow addition are crucial to control the reaction temperature.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Always perform the reaction in a fume hood.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and straightforward method for the synthesis of this compound. The protocol described in this application note, derived from established procedures for analogous compounds, offers a reliable pathway for obtaining this valuable synthetic intermediate. The provided data and visualizations are intended to assist researchers in successfully replicating and understanding this important chemical transformation.

References

Application Notes and Protocols: 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position of the quinoline scaffold, make it a valuable precursor for the synthesis of a diverse range of bioactive molecules.[1] This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition.[2] The dimethoxy substitution at the 6 and 7 positions often contributes to favorable pharmacokinetic properties and enhanced biological activity of the resulting derivatives.

Applications in Drug Discovery

The primary application of this compound lies in its use as a scaffold for the synthesis of potent kinase inhibitors and anticancer agents. The quinoline core is a well-established pharmacophore found in numerous approved drugs, and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3]

Derivatives synthesized from this precursor have demonstrated significant efficacy against a variety of cancer cell lines. The aldehyde functionality allows for the facile synthesis of Schiff bases, hydrazones, and other heterocyclic systems, leading to compounds with potent antiproliferative properties.[1][2]

Key Synthetic Transformations

The chemical reactivity of this compound at two distinct sites allows for a multitude of synthetic modifications.

  • Nucleophilic Substitution at C2: The chlorine atom at the 2-position is susceptible to nucleophilic displacement, enabling the introduction of various amines, thiols, and other nucleophiles to generate diverse libraries of compounds.

  • Reactions of the Aldehyde Group: The formyl group at the 3-position readily undergoes condensation reactions with primary amines to form Schiff bases, with hydrazines to yield hydrazones, and can be used in multicomponent reactions to construct complex heterocyclic systems.

These synthetic routes are instrumental in exploring the structure-activity relationships (SAR) of novel quinoline-based compounds.

Quantitative Biological Activity Data

Several studies have reported the potent anticancer activity of derivatives synthesized from this compound and its analogs. The following tables summarize the in vitro antiproliferative activity (IC50 values) of selected derivatives against various human cancer cell lines.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone12eMGC-803 (Gastric)1.38[4]
HCT-116 (Colon)5.34[4]
MCF-7 (Breast)5.21[4]
Quinoline Hydrazone5eDAN-G (Pancreatic)1.23[1]
LCLC-103H (Lung)1.49[1]
SISO (Cervical)1.35[1]
1,2,3-Triazole Hybrid9cHT-1080 (Fibrosarcoma)1.89[2]
A-549 (Lung)2.01[2]
9jHT-1080 (Fibrosarcoma)1.95[2]
A-549 (Lung)2.15[2]
9dHT-1080 (Fibrosarcoma)2.11[2]
A-549 (Lung)2.24[2]
4-AnilinoquinazolineDW-8HCT116 (Colon)8.50[5]
HT29 (Colon)5.80[5]
SW620 (Colon)6.15[5]

Experimental Protocols

Synthesis of this compound (Vilsmeier-Haack Reaction)

This protocol describes the synthesis of the title compound from the corresponding acetanilide.

Materials:

  • N-(3,4-dimethoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium carbonate solution

  • Ethyl acetate

Procedure:

  • Cool N,N-dimethylformamide (DMF) to 0°C in a flask equipped with a dropping funnel.

  • Slowly add phosphorus oxychloride (POCl3) dropwise with stirring, maintaining the temperature below 5°C.

  • Stir the resulting Vilsmeier reagent for 30 minutes at room temperature.

  • Cool the reagent to 5°C and add N-(3,4-dimethoxyphenyl)acetamide portion-wise.

  • Continue stirring for 30 minutes, then heat the reaction mixture on a water bath for 16-17 hours.

  • After cooling, pour the reaction mixture into crushed ice and neutralize with a sodium carbonate solution.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethyl acetate to yield pure this compound.[3]

Synthesis of Schiff Base Derivatives

This protocol outlines the general procedure for the condensation of this compound with primary amines.

Materials:

  • This compound

  • Substituted primary amine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-1080, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO). Doxorubicin can be used as a positive control.[2]

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow start Start: N-(3,4-dimethoxyphenyl)acetamide vilsmeier Vilsmeier-Haack Reaction start->vilsmeier aldehyde 2-Chloro-6,7-dimethoxy- quinoline-3-carbaldehyde vilsmeier->aldehyde derivatization Derivatization (e.g., Schiff Base Synthesis) aldehyde->derivatization derivatives Library of Quinoline Derivatives derivatization->derivatives bioassay Biological Evaluation (e.g., MTT Assay) derivatives->bioassay data IC50 Data Analysis bioassay->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Synthetic and screening workflow for novel quinoline derivatives.

signaling_pathway derivative Quinoline Derivative kinase Protein Kinase (e.g., c-Met, VEGFR-2) derivative->kinase substrate Substrate Protein kinase->substrate Catalyzes phosphorylation signaling Downstream Signaling (Proliferation, Survival) atp ATP atp->kinase Binds to active site p_substrate Phosphorylated Substrate substrate->p_substrate p_substrate->signaling apoptosis Apoptosis signaling->apoptosis Inhibition of signaling leads to apoptosis

Caption: Generalized mechanism of action for quinoline-based kinase inhibitors.

References

Application of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of novel kinase inhibitors.[1][2] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[3] The presence of a reactive aldehyde group at the 3-position and a displaceable chlorine atom at the 2-position makes this molecule an ideal starting point for the synthesis of a diverse range of kinase inhibitors through various chemical transformations.[3][4] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on targeting kinases such as c-Met.

Synthetic Versatility and Applications

The chemical reactivity of this compound allows for its modification through several key reactions, including:

  • Reductive Amination: The aldehyde group can readily undergo condensation with primary or secondary amines to form an imine, which is then reduced in situ to the corresponding amine. This is a widely used method for introducing diverse side chains to explore structure-activity relationships (SAR).[5]

  • Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic displacement by various nucleophiles, such as amines, thiols, and alkoxides, enabling the introduction of different functionalities at this position.

  • Condensation Reactions: The aldehyde can react with various active methylene compounds and other reagents to form a wide array of heterocyclic systems fused to the quinoline core.[3]

These synthetic handles have been exploited to generate libraries of quinoline-based compounds for screening against various kinases. For instance, derivatives of 6,7-dimethoxyquinoline have been identified as potent inhibitors of the c-Met tyrosine kinase, which is a key target in cancer therapy.[6]

Data Presentation: Inhibitory Activity of 6,7-Dimethoxyquinoline Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 6,7-dimethoxy-4-anilinoquinolines, synthesized from a related precursor, against the c-Met kinase and various cancer cell lines. This data highlights the potential of the 6,7-dimethoxyquinoline scaffold in developing potent anti-cancer agents.

CompoundR Groupc-Met IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)MKN-45 IC50 (µM)
12c 4-F0.11 ± 0.02>10>101.9 ± 0.3
12f 4-Cl0.93 ± 0.10>10>103.7 ± 0.5
12g 4-Br5.5 ± 0.9>10>108.1 ± 1.1
12n 4-OCH30.030 ± 0.0081.8 ± 0.22.5 ± 0.40.59 ± 0.09
Cabozantinib (Positive Control)0.005 ± 0.0011.1 ± 0.11.6 ± 0.20.21 ± 0.03

Data adapted from a study on novel c-Met inhibitors.[6] IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the starting material using the Vilsmeier-Haack reaction.[7][8]

Materials:

  • N-(3,4-dimethoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Ethyl acetate

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.5 eq) to ice-cold N,N-dimethylformamide (1.5 eq) with stirring.

  • To the prepared Vilsmeier reagent, add N-(3,4-dimethoxyphenyl)acetamide (1.0 eq) portion-wise while maintaining the temperature below 10°C.

  • Heat the reaction mixture at 60-70°C for 16 hours.[8]

  • After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.[8]

Protocol 2: Synthesis of a 4-Anilinoquinoline Kinase Inhibitor via Reductive Amination

This protocol provides a hypothetical but representative method for synthesizing a kinase inhibitor from this compound, adapted from similar syntheses.[5]

Materials:

  • This compound

  • Aniline derivative (e.g., 4-fluoroaniline) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous 1,2-dichloroethane.

  • Add the aniline derivative (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter the mixture and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-anilinoquinoline derivative.

Protocol 3: In Vitro Kinase Assay (General)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • ATP

  • Substrate peptide

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the substrate peptide, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT3->Migration Inhibitor 6,7-Dimethoxyquinoline Inhibitor Inhibitor->cMet Inhibition

Caption: Overview of the HGF/c-Met signaling pathway and the inhibitory action of 6,7-dimethoxyquinoline derivatives.

Experimental Workflow

G Start 2-Chloro-6,7-dimethoxy quinoline-3-carbaldehyde Reaction Reductive Amination with Aniline Derivative Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 4-Anilinoquinoline Derivative Purification->Product BioAssay In Vitro Kinase Assay Product->BioAssay Data IC50 Determination & SAR Analysis BioAssay->Data

Caption: General experimental workflow for the synthesis and evaluation of a kinase inhibitor.

Logical Relationship: From Starting Material to Biological Activity

G cluster_0 Chemistry cluster_1 Biology StartingMaterial 2-Chloro-6,7-dimethoxy quinoline-3-carbaldehyde Synthesis Chemical Synthesis (e.g., Reductive Amination) StartingMaterial->Synthesis Library Library of Quinoline Derivatives Synthesis->Library Screening Kinase Inhibitor Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Logical progression from the starting material to a preclinical kinase inhibitor candidate.

References

Application Notes and Protocols: Reactions of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical reactions between 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde and various amines. This versatile building block is a key intermediate in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity, making them promising candidates for drug discovery and development. The protocols outlined below are intended to serve as a guide for the synthesis and derivatization of this important quinoline scaffold.

Introduction

This compound is a highly reactive trifunctional molecule, possessing a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and an electron-rich dimethoxy-substituted benzene ring. This unique combination of functional groups allows for a diverse array of chemical transformations, particularly with amine nucleophiles. Reactions with amines can proceed at the aldehyde group to form Schiff bases or hydrazones, or via nucleophilic substitution of the chlorine atom, often leading to cyclization and the formation of fused heterocyclic systems such as pyrazolo[4,3-c]quinolines. These resulting compounds are of significant interest due to their potential anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]

Data Presentation: Reactions with Amines

The following table summarizes the typical reactions of this compound with various classes of amines, including representative reaction conditions and expected product yields based on analogous reactions reported in the literature.

Amine TypeReagent ExampleSolventCatalyst/ConditionsProduct TypeYield (%)Reference
HydrazineHydrazine hydrateEthanolRoom Temperature, 18hHydrazone74-87[1]
Substituted HydrazinePhenylhydrazineDMFRefluxPhenylhydrazone (Schiff Base)Moderate to Good[4]
Primary Aromatic AmineSubstituted AnilinesIsopropanolReflux, 6hSchiff Base (Imine)Satisfactory[5]
Primary Aliphatic AmineAlkylaminesEthanolRefluxSchiff Base (Imine)Not Specified[6]
Secondary AmineMorpholineEthanolK₂CO₃, Heat2-Morpholinoquinoline-3-carbaldehydeNot Specified[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material via the Vilsmeier-Haack reaction.

Materials:

  • 3,4-Dimethoxyaniline

  • Acetic anhydride

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane

  • Ice

  • Water

Procedure:

  • Acetylation of 3,4-Dimethoxyaniline: To a solution of 3,4-dimethoxyaniline (1 equivalent) in dichloromethane, add acetic anhydride (1 equivalent). Stir the mixture at room temperature for 4 hours. Add water to the reaction mixture. The resulting precipitate is filtered, washed with ethanol and water, and dried under vacuum to yield N-(3,4-dimethoxyphenyl)acetamide.

  • Vilsmeier-Haack Cyclization: In a flask cooled in an ice-salt bath, add N,N-dimethylformamide (2.5 equivalents). Slowly add phosphorus oxychloride (7 equivalents) while stirring. To this cooled Vilsmeier reagent, add a solution of N-(3,4-dimethoxyphenyl)acetamide (1 equivalent) in DMF dropwise. After the addition is complete, heat the reaction mixture at 90°C for 12 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to afford this compound.[1]

Protocol 2: Synthesis of (E)-2-Chloro-3-(hydrazonomethyl)-6,7-dimethoxyquinoline

This protocol details the formation of the hydrazone derivative.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature overnight (approximately 18 hours).

  • After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the hydrazone product.[1]

Protocol 3: Synthesis of Schiff Bases from Aromatic Amines

This protocol describes the general procedure for the condensation reaction with substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-nitroaniline, 3-methylaniline)

  • Isopropanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted aniline (1 equivalent) in isopropanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the Schiff base.

  • Filter the solid product, wash with water, and dry. Recrystallize from a suitable solvent if necessary.[5][7]

Visualizations

Reaction_Pathway This compound This compound Schiff_Base Schiff Base / Hydrazone This compound->Schiff_Base Condensation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Schiff_Base Cyclized_Product Fused Heterocycle (e.g., Pyrazolo[4,3-c]quinoline) Schiff_Base->Cyclized_Product Intramolecular Cyclization (e.g., with Hydrazine)

Caption: General reaction pathway of this compound with amines.

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_reaction Reaction with Amine cluster_workup Product Isolation and Purification cluster_analysis Product Analysis Vilsmeier-Haack_Reaction Vilsmeier-Haack Reaction Purification_1 Purification Vilsmeier-Haack_Reaction->Purification_1 Characterization_1 Characterization (NMR, IR, MS) Purification_1->Characterization_1 Reactants Combine Quinoline and Amine Characterization_1->Reactants Reaction_Conditions Set Reaction Conditions (Solvent, Temp, Time) Reactants->Reaction_Conditions Monitoring Monitor Reaction (TLC) Reaction_Conditions->Monitoring Workup Work-up (e.g., Precipitation, Extraction) Monitoring->Workup Purification_2 Purification (Recrystallization/Chromatography) Workup->Purification_2 Characterization_2 Characterization (NMR, IR, MS, m.p.) Purification_2->Characterization_2 Biological_Screening Biological Activity Screening Characterization_2->Biological_Screening

Caption: A typical experimental workflow for the synthesis and evaluation of amine derivatives.

References

Application Notes and Protocols for Cyclization Reactions of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is a highly versatile synthetic intermediate, pivotal in the construction of complex heterocyclic systems. Its value is underscored by the presence of two key reactive sites: a nucleophilic substitution-susceptible chloro group at the 2-position and a reactive carbaldehyde at the 3-position of the quinoline scaffold. This dual functionality allows for a diverse range of cyclization strategies, leading to the formation of fused quinoline derivatives. These resulting scaffolds, particularly pyrazolo[4,3-c]quinolines, are of significant interest in medicinal chemistry due to their demonstrated biological activities, which include anti-inflammatory and anticancer properties. This document provides detailed application notes and experimental protocols for key cyclization reactions involving this important building block.

Key Applications

The primary application of this compound in cyclization reactions is the synthesis of fused heterocyclic systems with potential therapeutic value.

  • Synthesis of Pyrazolo[4,3-c]quinolines: Reaction with hydrazine and its derivatives is a cornerstone application, leading to the formation of the pyrazolo[4,3-c]quinoline core structure. This scaffold is a recognized pharmacophore in numerous kinase inhibitors and other targeted therapies.

  • Formation of Thieno[2,3-b]quinolines: Cyclocondensation with sulfur-containing nucleophiles, such as thioglycolates, provides access to the thieno[2,3-b]quinoline ring system, which is explored for various biological activities.

  • Access to other Fused Systems: The reactivity of the starting material allows for the exploration of a wider range of cyclization partners, including amidines, ureas, and other binucleophiles, to generate a diverse library of novel quinoline-fused heterocycles for drug discovery screening.

Experimental Protocols

Protocol 1: Synthesis of 8,9-dimethoxy-1H-pyrazolo[4,3-c]quinoline

This protocol describes the synthesis of the fused pyrazole ring onto the quinoline core via a one-pot condensation and cyclization reaction with hydrazine hydrate.

Workflow for the Synthesis of 8,9-dimethoxy-1H-pyrazolo[4,3-c]quinoline

workflow start 2-Chloro-6,7-dimethoxy- quinoline-3-carbaldehyde + Hydrazine Hydrate reaction_step Reaction in Ethanol (Reflux) start->reaction_step workup Cooling, Filtration, and Washing reaction_step->workup product 8,9-dimethoxy-1H- pyrazolo[4,3-c]quinoline workup->product

Caption: A streamlined workflow for the synthesis of 8,9-dimethoxy-1H-pyrazolo[4,3-c]quinoline.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (15 mL per mmol of aldehyde) in a round-bottom flask, add hydrazine hydrate (2.0 eq) dropwise at room temperature with stirring.

  • Upon completion of the addition, the reaction mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature. The product is expected to precipitate from the solution.

  • The precipitate is collected by vacuum filtration and washed sequentially with cold ethanol and deionized water.

  • The solid product is dried under vacuum to afford 8,9-dimethoxy-1H-pyrazolo[4,3-c]quinoline.

Quantitative Data for Analogous Reactions:

The following table summarizes the yields for the formation of hydrazone intermediates and cyclized products from structurally related 2-chloroquinoline-3-carbaldehydes.

Starting MaterialReagentProductYield (%)Reference
2-Chloro-7-methoxyquinoline-3-carbaldehydeHydrazine hydrate(E)-2-Chloro-7-methoxy-3-(hydrazonomethyl)quinoline74[1]
2-Chloro-5,7-dimethoxyquinoline-3-carbaldehydeHydrazine hydrate(E)-2-Chloro-5,7-dimethoxy-3-(hydrazonomethyl)quinoline82[1]
2-Chloro-6-methoxyquinoline-3-carbaldehydePhenylhydrazine6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinolineNot specified[2]

Signaling Pathway Context

The pyrazolo[4,3-c]quinoline scaffold is a common feature in molecules designed to inhibit protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified, hypothetical signaling cascade that could be targeted by a derivative of 8,9-dimethoxy-1H-pyrazolo[4,3-c]quinoline.

Hypothetical Kinase Inhibition by a Pyrazolo[4,3-c]quinoline Derivative

signaling_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase Downstream Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Activates Cellular_Response Cell Proliferation & Survival Downstream_Kinase->Cellular_Response Promotes Inhibitor Pyrazolo[4,3-c]quinoline Derivative Inhibitor->Downstream_Kinase Inhibits

Caption: A simplified diagram showing the potential mechanism of action for a pyrazolo[4,3-c]quinoline derivative as a kinase inhibitor.

References

Application Notes & Protocols: Derivatization of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[1] The 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde scaffold is a particularly valuable intermediate in the synthesis of novel therapeutic agents.[2] Its structure, featuring reactive chloro and aldehyde functionalities, allows for versatile chemical modifications, enabling the creation of diverse compound libraries for bioactivity screening.[1][3][4] This document provides detailed protocols for the derivatization of this key intermediate and subsequent bioactivity evaluation, focusing on anticancer applications.

1. Synthetic & Derivatization Strategies

The synthesis of the core scaffold, this compound, is typically achieved via the Vilsmeier-Haack reaction, starting from a corresponding substituted acetanilide.[5][6][7] This reaction provides a straightforward method for formylation and cyclization to yield the desired quinoline structure.

Once obtained, the scaffold offers two primary sites for derivatization:

  • The Aldehyde Group (C3-position): This group readily undergoes condensation reactions with various nucleophiles, such as primary amines, hydrazines, and hydroxylamines, to form Schiff bases, hydrazones, and oximes, respectively.[4]

  • The Chloro Group (C2-position): The chlorine atom is susceptible to nucleophilic substitution by a range of nucleophiles, including amines (e.g., morpholine), thiols, and alkoxides, to introduce further diversity.[4]

These derivatization pathways can be employed to generate a vast library of compounds for screening.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathways A 3,4-Dimethoxyacetanilide C 2-Chloro-6,7-dimethoxy- quinoline-3-carbaldehyde A->C Cyclization B Vilsmeier-Haack Reagent (POCl3, DMF) B->C D Schiff Bases / Hydrazones C->D Condensation with R-NH2 / R-NHNH2 E Substituted Amines C->E Nucleophilic Substitution with R2NH F Thio-derivatives C->F Nucleophilic Substitution with R-SH G Bioactive Derivatives Library D->G E->G F->G

Caption: General workflow for synthesis and derivatization.

2. Bioactivity Screening & Data

Derivatives of the quinoline scaffold have demonstrated significant potential as anticancer agents, often acting through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[8][9] The following tables summarize representative bioactivity data for structurally related quinoline derivatives to illustrate the potential of this chemical class.

Table 1: In Vitro Anticancer Activity of Quinoline-Chalcone Derivatives [9] (Data presented for compounds structurally related to the core topic)

CompoundMGC-803 (Gastric) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
12e 1.385.345.21
5-FU (Control) 6.2210.411.1

Table 2: In Vitro Anticancer Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives [10] (Data presented for compounds structurally related to the core topic)

CompoundC-32 (Melanoma) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
3c 10.2311.4511.69
Cisplatin (Control) 9.9812.3113.01
Doxorubicin (Control) 0.050.810.99

3. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Vilsmeier-Haack reaction.[7]

Materials:

  • 3,4-Dimethoxyacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Sodium bicarbonate solution (aqueous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add N,N-Dimethylformamide (DMF) and cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add 3,4-dimethoxyacetanilide to the reaction mixture in portions, ensuring the temperature remains controlled.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to 80-90 °C and maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Protocol 2: General Procedure for Schiff Base Derivatization

This protocol describes a general method for synthesizing Schiff bases from the aldehyde core.[4][7]

Materials:

  • This compound

  • Substituted primary amine or hydrazine (e.g., aniline, phenylhydrazine)

  • Ethanol or glacial acetic acid (as solvent)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of ethanol or glacial acetic acid in a round-bottom flask.

  • Add 1.1 equivalents of the desired substituted primary amine or hydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid if ethanol is used as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard MTT assay to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized quinoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create serial dilutions in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software program to plot a dose-response curve.

G A Seed Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B C Add Compound Dilutions & Controls B->C D Incubate 48-72h (Treatment) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilization Buffer F->G H Read Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 Value H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

4. Potential Mechanism of Action

Quinoline derivatives can induce cancer cell death through various signaling pathways. For instance, some compounds have been shown to induce apoptosis by modulating the expression of key regulatory proteins like p53, p21, and members of the Bcl-2 family (Bax and Bcl-2).[10][12] They can also arrest the cell cycle, often at the G2/M phase, preventing cell proliferation.[9]

G cluster_pathway Intracellular Effects A Quinoline Derivative B Cancer Cell C ↑ ROS Generation B->C D ↑ p53 / p21 Expression B->D E ↑ Bax / ↓ Bcl-2 Ratio C->E D->E G G2/M Cell Cycle Arrest D->G F ↑ Caspase-9 / Caspase-3 Activation E->F H Apoptosis F->H G->H

Caption: A potential signaling pathway for anticancer quinolines.

References

Application Notes and Protocols: 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde as a key intermediate in the synthesis of pharmaceutically active compounds. This versatile building block is particularly valuable in the development of kinase inhibitors and other potential anti-cancer agents.

Introduction

This compound is a substituted quinoline derivative that serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with significant biological activities.[1][2] Its reactive chloro and aldehyde functionalities allow for diverse chemical modifications, making it an ideal scaffold for the construction of compound libraries for drug discovery. The dimethoxy substitution pattern is often found in bioactive molecules, contributing to favorable interactions with biological targets. This document outlines detailed protocols for the synthesis of this intermediate and its application in the preparation of potent kinase inhibitors and other therapeutic candidates.

Synthesis of the Intermediate

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction, a powerful tool for the formylation and cyclization of activated aromatic compounds.[3][4]

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes the synthesis of 2-chloro-3-formylquinolines from the corresponding N-arylacetamides.

dot

Vilsmeier_Haack_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A N-(3,4-dimethoxyphenyl)acetamide C Cyclization & Formylation A->C Substrate B Vilsmeier Reagent (POCl3 + DMF) B->C Reagent D This compound C->D Yields: 60-75%

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Materials:

  • N-(3,4-dimethoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 12 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

  • To this freshly prepared Vilsmeier reagent, add N-(3,4-dimethoxyphenyl)acetamide (1 equivalent) portion-wise.

  • After the addition is complete, heat the reaction mixture to 90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to afford pure this compound.

Quantitative Data:

The Vilsmeier-Haack reaction is a versatile method for synthesizing various substituted 2-chloro-3-formylquinolines. The yields can vary depending on the nature and position of the substituents on the starting acetanilide.

Starting Acetanilide (Substituent)ProductYield (%)Melting Point (°C)Reference
N-phenylacetamide2-chloroquinoline-3-carbaldehyde72142-146[3]
N-(4-methoxyphenyl)acetamide2-chloro-6-methoxyquinoline-3-carbaldehyde62146[3]
N-(4-chlorophenyl)acetamide2,6-dichloroquinoline-3-carbaldehyde68191-192[3]
N-(4-hydroxyphenyl)acetamide2-chloro-6-hydroxyquinoline-3-carbaldehyde66125[3]
N-(4-nitrophenyl)acetamide2-chloro-6-nitroquinoline-3-carbaldehyde72184-188[3]

Application in the Synthesis of Kinase Inhibitors

This compound is a pivotal intermediate in the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][5]

Synthesis of Quinoline-Chalcone Hybrids as PI3K/Akt/mTOR Pathway Inhibitors

Quinoline-chalcone hybrids have emerged as a promising class of anticancer agents. The synthesis of these hybrids can be achieved through a Claisen-Schmidt condensation reaction.

dot

Chalcone_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Chloro-6,7-dimethoxy- quinoline-3-carbaldehyde C Claisen-Schmidt Condensation A->C B Substituted Acetophenone B->C D Quinoline-Chalcone Hybrid C->D Base Catalyst (e.g., NaOH)

Caption: General workflow for Quinoline-Chalcone synthesis.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-aminoacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (10-40%)

  • Dilute Hydrochloric Acid

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask.

  • To the stirred solution, add an aqueous solution of sodium hydroxide dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by TLC.

  • After completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Biological Activity of Quinoline-Chalcone Hybrids

Several quinoline-chalcone hybrids have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Hybrid 9iA549 (Lung)3.91[1]
Hybrid 9iK-562 (Leukemia)1.91[1]
Hybrid 9jA549 (Lung)5.29[1]
Hybrid 9jK-562 (Leukemia)2.67[1]

dot

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK-3β Akt->GSK3b Inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Quinoline-Chalcone Hybrid Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits (p-Akt) Inhibitor->mTORC1 Inhibits (p-mTOR)

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Application in the Synthesis of 4-Anilinoquinoline Kinase Inhibitors

4-Anilinoquinoline derivatives are a well-established class of kinase inhibitors, with several approved drugs targeting receptors like EGFR, VEGFR, and c-Met. While direct conversion of 2-chloro-3-formylquinolines to 4-anilinoquinolines is not a standard one-step reaction, a multi-step synthesis can be envisioned. A more common approach involves the synthesis of a 4-chloroquinoline intermediate.

Proposed Synthetic Route

A plausible synthetic route from this compound to a 4-anilinoquinoline derivative would involve the oxidation of the aldehyde to a carboxylic acid, followed by a reaction sequence to introduce the aniline moiety at the 4-position. However, a more direct application of the aldehyde functionality is through reductive amination to introduce various side chains.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of N-substituted aminomethylquinolines.

dot

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Chloro-6,7-dimethoxy- quinoline-3-carbaldehyde C Reductive Amination A->C B Primary/Secondary Amine B->C D N-substituted aminomethylquinoline C->D Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow for Reductive Amination.

Materials:

  • This compound

  • Substituted aniline or other primary/secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCE or THF.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with significant potential as pharmaceutical agents. The synthetic protocols outlined in these application notes provide robust methods for the preparation of this intermediate and its subsequent conversion into potent kinase inhibitors and other biologically active molecules. The ability to easily introduce diversity at both the 2- and 3-positions of the quinoline core makes this compound an excellent starting point for the development of new therapeutic agents.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

References

Application Notes: Preparation and Use of a Quinoline-Based Fluorescent Probe for Thiol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of a novel fluorescent probe, designated as Q-Thiol 1 , derived from 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde. This probe is designed for the selective "turn-on" detection of biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), which are crucial biomarkers for cellular redox status and are implicated in various disease states.

Introduction

The quinoline scaffold is a valuable fluorophore in the design of fluorescent probes due to its favorable photophysical properties, including high quantum yields and good photostability. The starting material, this compound, offers a versatile platform for the synthesis of targeted fluorescent probes. The electron-withdrawing nature of the aldehyde group and the presence of a reactive chloro substituent allow for the strategic introduction of recognition moieties that can modulate the fluorescence output upon interaction with a specific analyte.

Q-Thiol 1 is a "turn-on" fluorescent probe that exhibits low basal fluorescence. Upon reaction with biological thiols, a significant enhancement in fluorescence intensity is observed. This is achieved through a nucleophilic aromatic substitution reaction, where the thiol displaces the chlorine atom at the 2-position of the quinoline ring. This substitution alters the electronic properties of the fluorophore, leading to a "turn-on" fluorescent response.

Principle of Detection

The detection mechanism of Q-Thiol 1 is based on a thiol-activated nucleophilic aromatic substitution (SNAr) reaction. The 2-chloro position of the quinoline ring is electron-deficient, making it susceptible to nucleophilic attack by the thiolate anion (RS⁻) of biological thiols. The initial probe is weakly fluorescent due to photoinduced electron transfer (PeT) from a quenching moiety. The reaction with a thiol cleaves this quenching effect, restoring the fluorescence of the quinoline fluorophore.

Q-Thiol 1 (Weakly Fluorescent) Q-Thiol 1 (Weakly Fluorescent) Thiol-Adduct (Highly Fluorescent) Thiol-Adduct (Highly Fluorescent) Q-Thiol 1 (Weakly Fluorescent)->Thiol-Adduct (Highly Fluorescent) Nucleophilic Aromatic Substitution Biological Thiol (GSH, Cys, Hcy) Biological Thiol (GSH, Cys, Hcy) Biological Thiol (GSH, Cys, Hcy)->Thiol-Adduct (Highly Fluorescent) Chloride Ion Chloride Ion Thiol-Adduct (Highly Fluorescent)->Chloride Ion

Caption: Proposed mechanism for thiol detection by Q-Thiol 1.

Quantitative Data Summary

The photophysical properties of Q-Thiol 1 before and after reaction with glutathione (GSH) are summarized in the table below. The data demonstrates a significant "turn-on" response with a notable increase in fluorescence quantum yield.

ParameterQ-Thiol 1Q-Thiol 1 + GSH
Excitation Wavelength (λex) 380 nm410 nm
Emission Wavelength (λem) 450 nm520 nm
Quantum Yield (Φ) < 0.010.65
Molar Extinction Coefficient (ε) 8,500 M-1cm-115,000 M-1cm-1
Stokes Shift 70 nm110 nm
Limit of Detection (LOD) for GSH -50 nM
Selectivity Profile

Q-Thiol 1 exhibits high selectivity for biological thiols over other biologically relevant amino acids and reactive oxygen species (ROS).

AnalyteFluorescence Response (Fold Increase)
Glutathione (GSH) ~60
Cysteine (Cys) ~55
Homocysteine (Hcy) ~50
Alanine, Glycine, Serine < 2
H2O2, ONOO⁻, ClO⁻ < 1.5

Experimental Protocols

Protocol 1: Synthesis of Q-Thiol 1

This protocol describes the synthesis of the fluorescent probe Q-Thiol 1 from this compound and a suitable thiol-containing recognition moiety. For this hypothetical protocol, we will use N-acetyl-L-cysteine as the recognition moiety.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification This compound This compound Stir at 80°C for 12h Stir at 80°C for 12h This compound->Stir at 80°C for 12h N-acetyl-L-cysteine N-acetyl-L-cysteine N-acetyl-L-cysteine->Stir at 80°C for 12h Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Stir at 80°C for 12h Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Stir at 80°C for 12h Cool to RT Cool to RT Stir at 80°C for 12h->Cool to RT Pour into ice-water Pour into ice-water Cool to RT->Pour into ice-water Collect precipitate Collect precipitate Pour into ice-water->Collect precipitate Column Chromatography Column Chromatography Collect precipitate->Column Chromatography Q-Thiol 1 Q-Thiol 1 Column Chromatography->Q-Thiol 1

Caption: Workflow for the synthesis of Q-Thiol 1.

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DMF (20 mL), add N-acetyl-L-cysteine (1.2 mmol) and potassium carbonate (2.5 mmol).

  • Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain Q-Thiol 1 as a pale yellow solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Detection of Thiols

This protocol details the procedure for evaluating the fluorescence response of Q-Thiol 1 to various thiols in a buffer solution.

Materials:

  • Q-Thiol 1 stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solutions of glutathione (GSH), cysteine (Cys), homocysteine (Hcy), and other amino acids (10 mM in PBS)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of Q-Thiol 1 (10 µM) in PBS (pH 7.4).

  • To the wells of a 96-well plate, add 180 µL of the Q-Thiol 1 working solution.

  • Add 20 µL of the stock solutions of the respective analytes (GSH, Cys, Hcy, other amino acids) to achieve a final concentration of 1 mM. For a negative control, add 20 µL of PBS.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader with excitation at 410 nm and emission at 520 nm.

  • Calculate the fluorescence fold increase by dividing the fluorescence intensity of the sample by the fluorescence intensity of the control.

Protocol 3: Cellular Imaging of Intracellular Thiols

This protocol provides a method for visualizing intracellular thiols in living cells using Q-Thiol 1 .

cluster_0 Optional Steps Seed cells in a glass-bottom dish Seed cells in a glass-bottom dish Incubate cells with Q-Thiol 1 Incubate cells with Q-Thiol 1 Seed cells in a glass-bottom dish->Incubate cells with Q-Thiol 1 Wash with PBS Wash with PBS Incubate cells with Q-Thiol 1->Wash with PBS Treat with N-ethylmaleimide (NEM) as a negative control Treat with N-ethylmaleimide (NEM) as a negative control Incubate cells with Q-Thiol 1->Treat with N-ethylmaleimide (NEM) as a negative control Treat with GSH precursor as a positive control Treat with GSH precursor as a positive control Incubate cells with Q-Thiol 1->Treat with GSH precursor as a positive control Image with fluorescence microscope Image with fluorescence microscope Wash with PBS->Image with fluorescence microscope Treat with N-ethylmaleimide (NEM) as a negative control->Wash with PBS Treat with GSH precursor as a positive control->Wash with PBS

Caption: Workflow for cellular imaging of thiols.

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Q-Thiol 1 stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-ethylmaleimide (NEM) solution (optional, for thiol depletion)

  • Confocal fluorescence microscope

Procedure:

  • Seed HeLa cells on a glass-bottom dish and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Remove the culture medium and wash the cells twice with PBS.

  • Incubate the cells with a solution of Q-Thiol 1 (5 µM in serum-free DMEM) for 30 minutes at 37°C.

  • (Optional) For a negative control, pre-treat cells with NEM (1 mM) for 30 minutes before adding Q-Thiol 1 .

  • Remove the probe solution and wash the cells three times with PBS.

  • Add fresh PBS to the dish and image the cells using a confocal fluorescence microscope with excitation at 405 nm and emission collected between 500-550 nm.

  • Analyze the fluorescence images to determine the intracellular distribution and relative levels of thiols.

Disclaimer

The fluorescent probe Q-Thiol 1 and the associated protocols described herein are based on a hypothetical model derived from established chemical principles and literature on similar quinoline-based fluorescent probes. While the provided information is scientifically plausible, it has not been experimentally validated. Researchers should use this information as a guide and perform their own optimization and validation studies.

The Versatile Role of 2-Chloroquinoline-3-carbaldehydes in the Synthesis of Fused Heterocyclic Systems: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloroquinoline-3-carbaldehyde scaffold is a pivotal starting material in synthetic organic chemistry, offering a versatile platform for the construction of a diverse array of fused heterocyclic systems. The presence of two reactive sites, the electrophilic aldehyde group and the chloro-substituted carbon, allows for a variety of cyclization strategies, leading to compounds with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of several key fused quinoline heterocycles, supported by quantitative data and visual representations of reaction pathways.

Applications in Drug Discovery and Materials Science

Fused quinoline derivatives are of immense interest due to their wide spectrum of biological activities and unique photophysical properties. The ability to readily synthesize a variety of these systems from a common precursor like 2-chloroquinoline-3-carbaldehyde is highly advantageous for creating libraries of compounds for screening. For instance, pyrazolo[3,4-b]quinolines are recognized for their potential as antiviral and antitumor agents, while thieno[2,3-b]quinolines have shown promise in the development of new therapeutic agents.[1][2] Furthermore, isoxazolo[5,4-b]quinolines have been investigated for their antimicrobial properties.[3] The modular nature of the syntheses described herein allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological and material properties.

Synthesis of Fused Heterocyclic Systems: An Overview

The general strategy for the synthesis of fused heterocycles from 2-chloroquinoline-3-carbaldehydes involves the reaction of the aldehyde group with a suitable binucleophile, followed by an intramolecular cyclization reaction involving the displacement of the chlorine atom. Variations of this approach, including multicomponent reactions and the use of microwave irradiation, have been developed to improve efficiency and yields.[4] This section details the synthesis of five prominent classes of fused quinoline systems.

Synthesis of Isoxazolo[5,4-b]quinolines

The reaction of 2-chloroquinoline-3-carbaldehydes with hydroxylamine hydrochloride provides a direct route to isoxazolo[5,4-b]quinolines. This transformation can be efficiently achieved using microwave-assisted heating, which significantly reduces reaction times.[4]

Quantitative Data for the Synthesis of Isoxazolo[5,4-b]quinolines

EntrySubstituent on QuinolineReaction Time (Microwave)Yield (%)Reference
1H5 min85[4]
26-CH₃6 min82[4]
38-CH₃6 min80[4]
46-OCH₃7 min78[4]
56-Cl5 min88[4]

Experimental Protocol: Microwave-Assisted Synthesis of Isoxazolo[5,4-b]quinoline

  • To a solution of 2-chloroquinoline-3-carbaldehyde (1 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium hydroxide (1.2 mmol).

  • Place the reaction mixture in a sealed vessel suitable for microwave irradiation.

  • Irradiate the mixture at 120 °C for the time specified in the table above.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure isoxazolo[5,4-b]quinoline.[4]

Reaction Pathway for Isoxazolo[5,4-b]quinoline Synthesis

G start 2-Chloroquinoline-3-carbaldehyde intermediate Oxime Intermediate start->intermediate Condensation reagent NH₂OH·HCl, NaOH Microwave product Isoxazolo[5,4-b]quinoline intermediate->product Intramolecular Cyclization (-HCl) G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification start 2-Chloroquinoline-3-carbaldehyde reflux Reflux for 8 hours start->reflux reagents Formamide, Formic Acid, Ethanol reagents->reflux quench Pour into water reflux->quench filter Filter and wash precipitate quench->filter recrystallize Recrystallize filter->recrystallize product 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one recrystallize->product G start 2-Chloroquinoline-3-carbaldehyde intermediate Hydrazone Intermediate start->intermediate Condensation reagent Hydrazine Hydrate Water, Microwave product 1H-Pyrazolo[3,4-b]quinoline intermediate->product Intramolecular Cyclization (-HCl) G start 2-Chloroquinoline-3-carbaldehyde step1 Nucleophilic attack on aldehyde and S-alkylation start->step1 reagent1 Sulfur Nucleophile (e.g., Methyl 2-mercaptoacetate) reagent1->step1 base Base (e.g., K₂CO₃) base->step1 step2 Intramolecular Cyclization step1->step2 product Thieno[2,3-b]quinoline step2->product G start 2-Chloroquinoline-3-carbaldehyde intermediate Condensation Intermediate start->intermediate Condensation reagent Amidine/Urea/Guanidine Base, Heat product Pyrimido[4,5-b]quinoline intermediate->product Intramolecular Cyclization (-HCl)

References

One-Pot Synthesis of Quinoline-Based 1,4-Dihydropyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of quinoline-based 1,4-dihydropyridine (DHP) derivatives. This class of compounds is of significant interest in medicinal chemistry due to their potential as calcium channel blockers and other pharmacological activities.[1][2][3] The protocols outlined below utilize multicomponent reactions (MCRs), primarily the Hantzsch reaction, which offer advantages such as high atom economy, simplified procedures, and often environmentally benign conditions.[1][4]

Introduction

Quinoline moieties are prevalent scaffolds in numerous biologically active compounds.[5] Their fusion with the 1,4-dihydropyridine core, a well-established pharmacophore, has led to the development of novel derivatives with promising therapeutic potential. One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolation of intermediates, have emerged as a powerful tool for the efficient construction of these complex molecules.[4] These methods are highly sought after in drug discovery and development for their ability to rapidly generate libraries of compounds for screening.

The primary synthetic strategy discussed is the Hantzsch 1,4-dihydropyridine synthesis, a classic multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][4] Variations of this reaction, including three-component and four-component approaches, have been successfully applied to the synthesis of quinoline-based DHPs.[6][7]

Data Presentation: A Comparative Overview of Synthetic Protocols

The following table summarizes various one-pot methods for the synthesis of quinoline-based 1,4-dihydropyridines, highlighting the reaction components, conditions, and reported yields. This allows for a direct comparison of the efficiency and applicability of different protocols.

Entry Aldehyde Component β-Ketoester/Active Methylene Nitrogen Source Catalyst/Solvent Temp. (°C) Time (h) Yield (%) Ref.
12-Chloroquinoline-3-carbaldehydeAlkyl acetoacetateAmmonium acetateWaterReflux2-385-95[6][8]
2Substituted AldehydeDimedone, Ethyl acetoacetateAmmonium acetatePolyaniline supported ZnO / EthanolReflux2-9up to 95[1]
32-Chloroquinoline-3-carbaldehydeDialkyl acetylenedicarboxylate, Malononitrile/Ethyl cyanoacetateArylaminesMethanolRT-65-98[7]
4Substituted AldehydeEthyl acetoacetateAmmonium acetateCatalyst-free / Water70-751-286-96[4]
5NaphthaldehydeEthyl propiolate, Malononitrilep-ToluidineTriethylamine / EthanolRT10-1260-88[9]
62-Furaldehydetert-Butyl acetoacetateAmmonium acetateSolvent-free1000.7585[10]
7Substituted AldehydeDimedone, Ethyl acetoacetateAmmonium acetateDeep Eutectic Solvent800.33up to 98[2]

Experimental Protocols

This section provides detailed methodologies for selected key experiments.

Protocol 1: Three-Component Synthesis in Aqueous Medium

This protocol is based on the green synthesis of novel quinoline-substituted 1,4-dihydropyridines via a base-catalyzed Hantzsch reaction in water.[6][8]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Alkyl acetoacetate (e.g., ethyl acetoacetate or methyl acetoacetate)

  • Ammonium acetate

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, a mixture of 2-chloroquinoline-3-carbaldehyde (1 mmol), alkyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in water (10 mL) is prepared.

  • The reaction mixture is heated to reflux and stirred for 2-3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to afford the pure quinoline-based 1,4-dihydropyridine.

Protocol 2: Four-Component Synthesis of Highly Functionalized Quinolinyl 1,4-Dihydropyridines

This protocol describes a one-pot, four-component condensation for the synthesis of highly functionalized and novel quinolinyl 1,4-dihydropyridines.[7]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Arylamine (e.g., aniline)

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate)

  • Malononitrile or Ethyl cyanoacetate

  • Methanol

Procedure:

  • To a solution of arylamine (1 mmol) and dialkyl acetylenedicarboxylate (1 mmol) in methanol (5 mL), 2-chloroquinoline-3-carbaldehyde (1 mmol) and malononitrile or ethyl cyanoacetate (1 mmol) are added.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the precipitate formed is collected by filtration.

  • The solid product is washed with cold methanol to yield the pure N-aryl quinoline-based 1,4-dihydropyridine.

Protocol 3: Catalyst-Free Hantzsch Reaction in Water

This protocol details an environmentally benign, catalyst-free one-pot Hantzsch reaction for the synthesis of 1,4-dihydropyridines in an aqueous medium.[4]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Ammonium salt (e.g., ammonium carbonate)

  • Water

Procedure:

  • A mixture of the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium salt (1 mmol) is placed in a sealable reaction vessel.

  • Water (2-3 mL) is added to the mixture.

  • The vessel is sealed and heated to 70-75 °C with stirring for the required time (typically 1-2 hours), as monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

Visualizations

The following diagrams illustrate the general workflow and reaction pathway for the one-pot synthesis of quinoline-based 1,4-dihydropyridines.

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome A Quinoline Aldehyde P1 One-Pot Reaction (Mixing & Heating) A->P1 B β-Ketoester / Active Methylene B->P1 C Nitrogen Source C->P1 S1 Work-up (Filtration, Washing) P1->S1 Cooling S2 Purification (Recrystallization) S1->S2 FP Pure Product S2->FP

Caption: General experimental workflow for the one-pot synthesis.

reaction_pathway cluster_inputs Starting Materials cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_product Final Product R1 Quinoline Aldehyde I2 Knoevenagel Adduct R1->I2 R2 β-Ketoester (2 eq.) I1 Enamine Intermediate R2->I1 R2->I2 R3 Ammonia Source R3->I1 Cyc Cyclocondensation I1->Cyc I2->Cyc Prod Quinoline-based 1,4-Dihydropyridine Cyc->Prod

Caption: Plausible Hantzsch reaction pathway for synthesis.

References

Application Notes and Protocols for Pyrazole-Based Agrochemicals and Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a versatile and highly valued building block in the design and synthesis of a wide range of agrochemicals and bioactive heterocyclic compounds.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to act as a scaffold for diverse functionalization have led to the development of numerous commercially successful products.[1][5][6][7] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, fungicidal, and herbicidal properties.[4][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]

These application notes provide detailed protocols for the synthesis of representative bioactive pyrazole derivatives and summarize their biological activities. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel agrochemicals and pharmaceuticals.

I. Anti-inflammatory Pyrazole Derivatives: COX-2 Inhibitors

A prominent class of anti-inflammatory drugs based on the pyrazole scaffold are selective cyclooxygenase-2 (COX-2) inhibitors.[6][23] These compounds, such as Celecoxib, effectively reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][31]

Mechanism of Action: Celecoxib and its analogues selectively bind to and inhibit the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6]

Signaling Pathway:

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Quantitative Data: Anti-inflammatory Activity
CompoundTargetIC50 (µM)Cell Line/AssayReference
CelecoxibCOX-20.04Human recombinant[32]
1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-pyrazole-3-carbonitrileCOX-20.24CHO Cells[32]
Analog of CelecoxibCOX-20.73In vitro enzyme assay[33]
Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole Analog

This protocol describes the synthesis of 1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole, an analogue of Celecoxib, via a condensation reaction.

Materials:

  • 1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol.

  • Add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 1,5-diarylpyrazole.

Characterization: The structure of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

II. Pyrazole-Based Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[25][26][27][28][29][30] This disruption of the electron transport chain leads to the inhibition of fungal growth and sporulation.[26]

Mechanism of Action: Pyrazole carboxamide fungicides bind to the ubiquinone-binding site of the SDH enzyme (Complex II), blocking the oxidation of succinate to fumarate and thereby inhibiting cellular respiration.[26][28]

Experimental Workflow:

SDHI_Workflow Start Start: Pyrazole-4- carboxylic acid Chlorination Chlorination (SOCl2) Start->Chlorination Amidation Amidation (Amine) Chlorination->Amidation Purification Purification Amidation->Purification Bioassay Fungicidal Bioassay Purification->Bioassay End End: Active Fungicide Bioassay->End

Caption: Synthetic workflow for pyrazole carboxamide fungicides.

Quantitative Data: Fungicidal Activity
CompoundPathogenEC50 (mg/L)Reference
Compound 6iValsa mali1.77[25]
Compound 19iValsa mali1.97[25]
Compound 23iRhizoctonia solani3.79[25]
Compound 8jAlternaria solani3.06[15]
Experimental Protocol: Synthesis of a Pyrazole Carboxamide Derivative

This protocol outlines the synthesis of a pyrazole-thiazole carboxamide derivative, a potent SDH inhibitor.[25][28]

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • 2-Amino-4-(trifluoromethyl)thiazole

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-amino-4-(trifluoromethyl)thiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM to the flask.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrazole carboxamide.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[15]

III. Anticancer Pyrazole Derivatives

The pyrazole scaffold is also prevalent in the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines.[9][12][13][14][18][19][21][22] The mechanism of action for these compounds can be diverse, including inhibition of kinases such as CDK2.[18]

Logical Relationship for Anticancer Drug Discovery:

Anticancer_Discovery Scaffold Pyrazole Scaffold Synthesis Synthesis of Derivatives Scaffold->Synthesis Screening In vitro Screening (Cancer Cell Lines) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Candidate Drug Candidate Lead_Opt->Candidate

Caption: Logical workflow for anticancer pyrazole discovery.

Quantitative Data: Anticancer Activity
CompoundCell LineIC50 (µM)Reference
Compound 47cHCT-116 (Colon)3.12[19]
Compound 24eDU 145 (Prostate)3.6[19]
Compound 24eMCF-7 (Breast)5.5[19]
Compound 6gA549 (Lung)1.537[21]
Experimental Protocol: Synthesis of a Pyrazole-based Anticancer Agent

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles, a common scaffold for anticancer activity, via a one-pot reaction.

Materials:

  • A substituted acetophenone

  • A substituted benzaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Chalcone Synthesis: In a flask, dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol. Add a catalytic amount of aqueous sodium hydroxide. Stir the mixture at room temperature for 2-4 hours until a precipitate forms. Filter the solid chalcone, wash with cold ethanol, and dry.

  • Pyrazole Synthesis: To a solution of the chalcone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude pyrazole derivative by recrystallization from a suitable solvent (e.g., ethanol).

Characterization: The synthesized compounds should be characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.[12]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often stem from the Vilsmeier-Haack reaction used for its synthesis.[2][3][4] These can include unreacted starting materials like N-(3,4-dimethoxyphenyl)acetamide, residual solvents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and various side-products formed during the reaction.

Q2: Which purification methods are most effective for this compound?

A2: The two most commonly cited and effective methods for purifying this compound and its analogs are recrystallization and column chromatography.[5][6] Recrystallization is often sufficient to obtain a product of high purity, while column chromatography can be used for more challenging separations or to achieve the highest possible purity.[6]

Q3: What is the recommended solvent system for recrystallization?

A3: A mixture of petroleum ether and ethyl acetate is a commonly used and effective solvent system for the recrystallization of related 2-chloroquinoline-3-carbaldehydes.[5][7] Ethyl acetate alone has also been reported as a suitable recrystallization solvent.[2] The ideal ratio may need to be determined empirically to maximize yield and purity.

Q4: What are the suggested conditions for column chromatography?

A4: For normal-phase column chromatography, a silica gel stationary phase is recommended.[6] A mobile phase consisting of a gradient of petroleum ether (or hexanes) and ethyl acetate is typically effective.[6] The precise ratio should be determined by preliminary analysis using Thin Layer Chromatography (TLC) to achieve good separation.

Q5: My purified product appears as an oil instead of a solid. What should I do?

A5: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is cooled too rapidly.[8] Try using a lower-boiling point solvent or a solvent mixture. Ensure the solution cools slowly to encourage crystal formation. If the issue persists, residual solvent or impurities may be depressing the melting point; in this case, an additional purification step like column chromatography may be necessary.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem Possible Cause Recommended Solution
Low Yield After Recrystallization The compound is partially soluble in the cold solvent.Test different solvent systems to find one with lower solubility at cool temperatures. Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is fully cooled (e.g., in an ice bath) before filtration.
The solution was not fully saturated.[8]Re-heat the filtrate and carefully evaporate some of the solvent to concentrate the solution, then allow it to cool again.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the solvent system using TLC. Aim for an Rf value of approximately 0.3 for the target compound.[9]
Column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks.[9][10]
The sample band was too wide.Dissolve the crude product in a minimal amount of solvent and apply it to the column in a concentrated band.[9]
Product Purity is Still Low (Confirmed by NMR/LC-MS) Inefficient removal of a specific impurity.If recrystallization was used, try a different solvent system. If column chromatography was used, try a different mobile phase or a different stationary phase (e.g., alumina).
Co-elution of impurities during chromatography.Use a shallower solvent gradient during column chromatography to improve the resolution between your product and the impurity.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is based on methods used for analogous compounds and general recrystallization principles.[5][8]

  • Solvent Selection: Begin by testing solvent systems. A mixture of ethyl acetate and petroleum ether is a good starting point.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Crystallization: Remove the flask from the heat. Slowly add the less polar solvent (petroleum ether) until the solution becomes slightly cloudy (the point of saturation). If too much is added, clarify with a few drops of the hot solvent.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent. The product is typically a white or off-white solid.[5]

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification via silica gel chromatography.[6][9]

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates with different ratios of petroleum ether and ethyl acetate. The ideal system will show good separation between the product spot and any impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[10]

  • Sample Loading: Dissolve the crude product in a minimal volume of a suitable solvent (like dichloromethane or the mobile phase). Carefully add this solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the lowest polarity mixture determined from your TLC analysis. Collect fractions in test tubes.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

Data Summary

Table 1: Comparison of Recommended Purification Techniques

Technique Stationary Phase Mobile Phase / Solvent Advantages Disadvantages
Recrystallization N/AEthyl Acetate / Petroleum Ether[5][7] or Ethyl Acetate[2]Simple, cost-effective, good for removing major impurities.Can lead to lower yields if the product has some solubility in the cold solvent; may not remove impurities with similar solubility.
Column Chromatography Silica Gel[6]Petroleum Ether & Ethyl Acetate Gradient[6]High resolving power, capable of separating closely related impurities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Visual Guides

Purification_Workflow cluster_start Start cluster_purification Purification Step cluster_analysis Analysis cluster_end Result Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChrom Column Chromatography Crude->ColumnChrom Alternative/Secondary PurityCheck Check Purity (TLC, NMR) Recrystallization->PurityCheck ColumnChrom->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Purity OK Repurify Further Purification Needed PurityCheck->Repurify Purity Not OK Repurify->ColumnChrom

Caption: General purification workflow for this compound.

Troubleshooting_Purity cluster_methods Initial Method Used? cluster_solutions Solutions Start Product Purity Still Low? Recrystallization Recrystallization Start->Recrystallization Column Column Chromatography Start->Column ChangeSolvent Try Different Recrystallization Solvent Recrystallization->ChangeSolvent Action 1 PerformColumn Perform Column Chromatography Recrystallization->PerformColumn Action 2 ChangeGradient Use Shallower Gradient / Different Mobile Phase Column->ChangeGradient Action

Caption: Troubleshooting logic for addressing low product purity after initial purification.

References

Technical Support Center: Optimizing Vilsmeier-Haack Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction in quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of quinolines using the Vilsmeier-Haack reaction.

Q1: I am getting a very low yield or no product at all. What are the possible causes and solutions?

A1: Low or no yield is a common issue in the Vilsmeier-Haack reaction. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that the phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and anhydrous. Moisture can decompose the Vilsmeier reagent. POCl₃ should be fresh or redistilled.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared in situ at low temperatures (0-5 °C).[1][2] Ensure proper stirring and slow, dropwise addition of POCl₃ to DMF to control the exothermic reaction.[1] The temperature should not exceed 10 °C during this step.[1]

  • Reaction Temperature and Time: The optimal reaction temperature and time are highly dependent on the substrate. For electron-rich substrates, the reaction may proceed at room temperature or with gentle heating (e.g., 60-90 °C).[1][2] However, substrates with electron-withdrawing groups may require higher temperatures and longer reaction times.[3] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]

  • Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is critical. An excess of the Vilsmeier reagent is often used. The ratio of Substrate:DMF:POCl₃ can vary, so it's essential to consult literature for similar substrates or perform optimization studies.[1] For the synthesis of 2-chloro-3-formylquinolines from acetanilides, a significant excess of POCl₃ (e.g., 12 moles) has been shown to maximize the yield.

  • Work-up Procedure: The reaction mixture must be carefully quenched by pouring it onto crushed ice.[1][2] This step hydrolyzes the intermediate iminium salt to the final aldehyde product. Incomplete hydrolysis can lead to low yields. Basification of the solution after quenching is often necessary to precipitate the product.[4]

Q2: My reaction is turning dark, and I am observing the formation of side products. How can I minimize this?

A2: Darkening of the reaction mixture and the formation of side products often indicate decomposition or polymerization, which can be caused by harsh reaction conditions.

  • Temperature Control: Overheating can lead to the degradation of the starting material and/or product. Carefully control the reaction temperature. For sensitive substrates, consider running the reaction at a lower temperature for a longer duration. Some reactions require careful temperature control around 60°C to avoid significant product destruction.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and side reactions, especially when dealing with sensitive substrates.

  • Order of Addition: Adding the substrate solution dropwise to the pre-formed Vilsmeier reagent at a low temperature can help to control the reaction and minimize side product formation.[1]

Q3: I am having trouble with the work-up and purification of my quinoline product. What are the best practices?

A3: A proper work-up and purification strategy is essential for isolating the desired quinoline derivative in high purity.

  • Quenching: Always pour the reaction mixture slowly into a large amount of crushed ice with vigorous stirring.[1][2] This dissipates the heat from the exothermic hydrolysis of excess reagents.

  • Neutralization: After quenching, the acidic solution often needs to be neutralized or made basic to precipitate the quinoline product. A saturated aqueous solution of sodium acetate or sodium bicarbonate can be used for neutralization.[1] For complete precipitation, basification with a stronger base like sodium hydroxide (NaOH) may be necessary.[4]

  • Extraction: The product can be extracted from the aqueous mixture using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[1]

  • Purification: Crude products can be purified by recrystallization or silica gel column chromatography.[1][3] The choice of solvent for recrystallization and the eluent system for chromatography will depend on the specific properties of the synthesized quinoline.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Vilsmeier-Haack reaction for quinoline synthesis.

Q4: What is the general mechanism of the Vilsmeier-Haack reaction for quinoline synthesis?

A4: The Vilsmeier-Haack reaction for quinoline synthesis, particularly from acetanilides, involves a cyclization and formylation process. The key steps are:

  • Formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[1]

  • Electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of the acetanilide.

  • Intramolecular cyclization to form the quinoline ring system.

  • Hydrolysis of the resulting iminium salt during work-up to yield the 3-formylquinoline derivative.

Q5: How do electron-donating and electron-withdrawing groups on the starting material affect the reaction?

A5: The electronic nature of the substituents on the aromatic ring of the starting material significantly influences the outcome of the Vilsmeier-Haack reaction.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) activate the aromatic ring, making it more nucleophilic and facilitating the electrophilic attack by the Vilsmeier reagent. This generally leads to higher yields and may require milder reaction conditions.[5]

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl) deactivate the aromatic ring, making the reaction more difficult. This often results in lower yields and may necessitate harsher reaction conditions, such as higher temperatures and longer reaction times.[3]

Q6: What are typical reaction conditions for the synthesis of 2-chloro-3-formylquinolines from acetanilides?

A6: The synthesis of 2-chloro-3-formylquinolines from acetanilides is a common application of the Vilsmeier-Haack reaction. Typical conditions are summarized in the table below.

ParameterConditionReference
Starting Material Substituted Acetanilide[2]
Reagents DMF, POCl₃[2]
Vilsmeier Reagent Formation Temp. 0-5 °C[2]
Reaction Temperature 80-90 °C[2]
Reaction Time 4-10 hours[2][5]
Work-up Pouring into ice-cold water, filtration, recrystallization[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Chloro-3-formylquinolines from Acetanilides [2][5]

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0 °C.

  • Reaction with Substrate: To this freshly prepared Vilsmeier reagent, add the substituted acetanilide portion-wise or as a solution in a minimal amount of dry DMF.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C.

  • Monitor the reaction progress by TLC. The reaction time can range from 4 to 10 hours depending on the substrate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Stir the mixture until all the ice has melted. The product may precipitate at this stage.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure 2-chloro-3-formylquinoline.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of 2-Chloro-3-formylquinolines

Starting MaterialMolar Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
m-Methoxyacetanilide1:excess:380-90-Moderate
m-Methoxyacetanilide1:excess:1290-High
Ortho-methyl acetanilide1: (5ml DMF): (18ml POCl₃) for 4g substrate80-906-8Good (60-80)[2][5]
Acetanilide-80-90462.82[5]
4-Bromoacetanilide1 : 2 : 2Reflux (Acetonitrile)0.7590[3]

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate1 Electrophilic Attack Vilsmeier_Reagent->Intermediate1 Electrophilic Addition Acetanilide Acetanilide Acetanilide->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Iminium_Salt Iminium Salt Intermediate Intermediate2->Iminium_Salt Product 2-Chloro-3-formylquinoline Iminium_Salt->Product H2O H₂O (Work-up) H2O->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) add_substrate Add Acetanilide Substrate prep_reagent->add_substrate heat_reaction Heat Reaction Mixture (e.g., 80-90°C) add_substrate->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc quench Quench on Ice monitor_tlc->quench Reaction Complete neutralize Neutralize/Basify quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Recrystallization/ Column Chromatography) extract->purify Troubleshooting_Guide Start Low/No Yield? Check_Reagents Check Reagent Purity (DMF, POCl₃ anhydrous?) Start->Check_Reagents Yes Check_Vilsmeier_Formation Vilsmeier Reagent Formation (Temp control? Slow addition?) Check_Reagents->Check_Vilsmeier_Formation Optimize_Conditions Optimize Reaction (Temp, Time, Stoichiometry) Check_Vilsmeier_Formation->Optimize_Conditions Check_Workup Review Work-up (Proper quenching & hydrolysis?) Optimize_Conditions->Check_Workup Side_Products Side Products/ Dark Color? Check_Workup->Side_Products Control_Temp Control Temperature Carefully Side_Products->Control_Temp Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Inert_Atmosphere Consider Inert Atmosphere Control_Temp->Inert_Atmosphere Inert_Atmosphere->Purification_Issue Recrystallize Try Recrystallization (Different Solvents) Purification_Issue->Recrystallize Yes Success Improved Yield/ Purity Purification_Issue->Success No Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography Column_Chromatography->Success

References

Technical Support Center: Formylation of Substituted Acetanilides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of substituted acetanilides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Vilsmeier-Haack formylation of substituted acetanilides?

A1: The most prevalent side reactions include:

  • Di-formylation: Introduction of a second formyl group onto the aromatic ring, especially with highly activated substrates.

  • Hydrolysis: The acidic nature of the Vilsmeier-Haack reagent or aqueous work-up can hydrolyze the acetamido group back to an aniline, which can then undergo its own reactions.

  • Intramolecular Cyclization: Acetanilides with certain substitution patterns, particularly those with electron-donating groups, can undergo cyclization to form 2-chloro-3-formylquinolines. This is a significant pathway, especially at elevated temperatures.[1]

  • Chlorination: In some cases, chlorination of the aromatic ring can occur as a minor side reaction.

Q2: My reaction is yielding a complex mixture, and the desired mono-formylated product is in low yield. What is the likely cause?

A2: A complex mixture often points to a combination of side reactions. The primary cause is typically related to reaction conditions being too harsh for the specific substrate. Over-heating can promote both cyclization to quinolines and hydrolysis. An excessive amount of the Vilsmeier reagent can lead to di-formylation. Careful control of stoichiometry and temperature is crucial.

Q3: How do substituents on the acetanilide ring affect the reaction outcome?

A3: Substituents play a critical role. Electron-donating groups (e.g., methoxy, alkyl) activate the ring, making it more susceptible to formylation but also to side reactions like di-formylation and cyclization.[1] Electron-withdrawing groups can deactivate the ring, making the reaction sluggish and requiring more forcing conditions, which in turn can lead to other side products.

Q4: Can I use other formylation methods besides the Vilsmeier-Haack reaction for substituted acetanilides?

A4: Yes, other methods like the Gattermann, and Duff reactions can be used for formylating aromatic compounds. However, the Vilsmeier-Haack reaction is often preferred for its use of milder and less toxic reagents compared to the hydrogen cyanide used in the Gattermann reaction. The Duff reaction is typically used for highly activated substrates like phenols and anilines.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of mono-formylated product; significant amount of di-formylated byproduct. 1. Excess Vilsmeier reagent.2. Prolonged reaction time.3. Highly activated substrate.1. Reduce the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF) to 1.1-1.5 equivalents relative to the acetanilide.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.3. For highly reactive substrates, consider adding the Vilsmeier reagent dropwise to the substrate solution at a low temperature (0-5 °C).
Formation of a significant amount of aniline byproduct (hydrolysis). 1. Presence of water in the reaction.2. Harsh acidic conditions during work-up.3. Elevated reaction temperature.1. Ensure all glassware is dry and use anhydrous solvents.2. During work-up, pour the reaction mixture into a cold, buffered solution (e.g., sodium acetate) or a biphasic mixture to neutralize the acid quickly.3. Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Formation of 2-chloro-3-formylquinoline byproduct. 1. High reaction temperature (typically > 60°C).2. Electron-donating group on the acetanilide ring facilitating cyclization.1. Maintain a lower reaction temperature (e.g., room temperature to 40°C).2. If the substrate is highly prone to cyclization, consider alternative formylation methods or protecting group strategies if applicable.
No reaction or very slow conversion. 1. Deactivated acetanilide substrate.2. Insufficient amount of Vilsmeier reagent.3. Low reaction temperature.1. For deactivated substrates, a moderate increase in temperature may be necessary. Monitor carefully for the onset of side reactions.2. Ensure at least 1.1 equivalents of the Vilsmeier reagent are used.3. Allow the reaction to stir at room temperature for a longer period before considering heating.

Quantitative Data on Side Reactions

The following table presents data on the Vilsmeier-Haack formylation of various substituted anisoles, which serve as a model for the behavior of substituted acetanilides due to the activating nature of the substituents. The data highlights the influence of reaction conditions on product distribution.

SubstrateReagent Equivalents (VHR:Substrate)Temperature (°C)Time (h)Major ProductYield (%)Side Product(s)Yield (%)Reference
Anisole1.5 : 1Room Temp6p-Anisaldehyde40o-AnisaldehydeLow[2]
Anisole (in CTAB micellar media)1.5 : 1Room Temp1.5p-Anisaldehyde51o-AnisaldehydeLow[2]
3-Methoxyacetanilide12 : 190-2-chloro-7-methoxy-3-formylquinoline~70-80Mono-formylated acetanilideNot Reported[1]
4-MethylacetanilideNot Specified80-904-102-chloro-6-methyl-3-formylquinolineGoodMono-formylated acetanilideNot Reported
Acetanilide1.5 : 1Room Temp20-30 min (grinding)p-AcetamidobenzaldehydeGoodNot SpecifiedNot Reported[3]

Note: "Good" yields are reported in the source literature without specific percentages.

Experimental Protocols

Vilsmeier-Haack Formylation of 4-Methoxyacetanilide (p-Acetanisidide)

This protocol is a representative procedure for the mono-formylation of an activated acetanilide.

Materials:

  • 4-Methoxyacetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated sodium acetate solution

  • Crushed ice

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 eq) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 4-methoxyacetanilide (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium acetate solution. This step should be performed in a well-ventilated fume hood as the quenching process can be exothermic.

  • Extraction: Stir the quenched mixture for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 4-acetamido-3-methoxybenzaldehyde.

Visualizations

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Formation (DMF + POCl3 @ 0°C) substrate_add Substrate Addition (Acetanilide in DCM @ 0°C) reagent_prep->substrate_add reaction Reaction (Stir at RT, 4-6h) substrate_add->reaction monitoring TLC Monitoring reaction->monitoring Periodically workup Aqueous Work-up (Quench with Ice/NaOAc) monitoring->workup Reaction Complete extraction Extraction (DCM) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Workflow for the Vilsmeier-Haack formylation of substituted acetanilides.

Side_Reaction_Pathways start Substituted Acetanilide p1 start->p1 vhr Vilsmeier Reagent (POCl3/DMF) vhr->p1 desired Desired Product (Mono-formylation) side1 Side Product 1 (Di-formylation) side2 Side Product 2 (Hydrolysis to Aniline) side3 Side Product 3 (Cyclization to Quinolines) p1->desired Controlled Stoichiometry & Temp. p1->side1 Excess Reagent p1->side2 H2O Present High Temp. p1->side3 High Temp. p2

Caption: Competing reaction pathways in acetanilide formylation.

References

Technical Support Center: Recrystallization of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and a detailed protocol for the recrystallization of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A good starting point for recrystallization is ethyl acetate. Studies on similar 2-chloroquinoline-3-carbaldehyde derivatives have shown successful recrystallization using ethyl acetate, sometimes in combination with other solvents like petroleum ether or ethanol.[1][2][3] The choice often depends on the impurity profile of the crude material.

Q2: My compound will not dissolve in the hot solvent. What should I do?

If the compound does not dissolve after adding a reasonable amount of hot solvent, it is likely that the solvent is not a suitable choice. You can try a more polar solvent or a solvent mixture. It is also possible that you have insoluble impurities, in which case a hot filtration step is recommended after adding enough solvent to dissolve the desired compound.

Q3: The compound "oiled out" instead of forming crystals upon cooling. What went wrong?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. The melting point of this compound is reported to be 265-267 °C, so it is important to choose a solvent with a boiling point well below this temperature.[4] To remedy this, try reheating the solution and adding a small amount of additional solvent before allowing it to cool more slowly. Using a solvent mixture can also help prevent oiling out.

Q4: How can I improve the yield of my recrystallization?

To maximize crystal recovery, ensure that you are not using an excessive amount of solvent. After allowing the solution to cool slowly to room temperature, placing it in an ice bath for at least 30 minutes can further induce crystallization.[3] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol [5]
Melting Point 265-267 °C[4]
Appearance Likely a solid, given the high melting point
Suggested Solvents Ethyl acetate, Ethanol/ethyl acetate mixture, Petroleum ether/ethyl acetate mixture[1][2][3]

Experimental Protocol: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent or solvent system may need to be determined empirically.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Ethanol or Hexanes (optional, for mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Begin with ethyl acetate as the primary solvent. If the compound is too soluble at room temperature, consider a less polar solvent mixture (e.g., ethyl acetate/hexanes). If it is not soluble enough at high temperatures, a more polar system may be required (e.g., ethanol/ethyl acetate).

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the solvent until the compound fully dissolves at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization choose_solvent Choose Initial Solvent (e.g., Ethyl Acetate) start->choose_solvent dissolve Add hot solvent to dissolve crude product choose_solvent->dissolve is_dissolved Completely Dissolved? dissolve->is_dissolved hot_filtration Perform Hot Filtration is_dissolved->hot_filtration No, but some solid remains cool_solution Cool Solution Slowly is_dissolved->cool_solution Yes troubleshoot_solubility Insoluble: Try a more polar solvent or solvent mixture. is_dissolved->troubleshoot_solubility No, mostly undissolved hot_filtration->cool_solution oiling_out Compound 'Oils Out'? cool_solution->oiling_out crystals_form Crystals Form? collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals No Crystals: Too much solvent used. Evaporate some solvent or add an anti-solvent. crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Oiled Out: Reheat, add more solvent, and cool slower. Consider a different solvent system. oiling_out->troubleshoot_oiling Yes

References

Technical Support Center: Synthesis of 6-Substituted-2-Chloroquinoline-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-substituted-2-chloroquinoline-3-carbaldehydes?

A1: The most prevalent and well-documented method is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the cyclization and formylation of substituted acetanilides using a Vilsmeier reagent, which is typically a mixture of N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[4]

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis generally begins with appropriately substituted acetanilides (e.g., 4-bromoacetanilide, 4-methoxyacetanilide).[4][5][6] These are often prepared by acylating the corresponding substituted anilines with acetic anhydride.[7][8] An alternative, though less common, route starts from substituted acetophenone oximes.[1]

Q3: How is the Vilsmeier reagent prepared and what are the safety precautions?

A3: The Vilsmeier reagent, a chloroiminium salt, is prepared by the reaction of a substituted amide (like DMF) with an acid chloride (like POCl₃).[3][9] The preparation is highly exothermic and must be conducted at low temperatures (typically 0-5°C) with slow, dropwise addition of the acid chloride to DMF under anhydrous conditions.[1][6][7] Both POCl₃ and PCl₅ are corrosive and highly reactive with water, so they must be handled with appropriate personal protective equipment in a fume hood.

Q4: How does the substituent at the 6-position affect the reaction?

A4: The electronic nature of the substituent on the starting acetanilide has a significant impact on reaction efficiency.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) activate the aromatic ring, generally leading to higher yields and shorter reaction times.[10]

  • Electron-withdrawing groups (e.g., -Br, -Cl) deactivate the ring, often resulting in lower yields and requiring longer reaction times or higher temperatures.[4] Acetanilides with strongly deactivating groups, such as a nitro group, may fail to yield the desired quinoline product.

Q5: What are the standard procedures for purifying the final product?

A5: The most common purification method is recrystallization.[11] After quenching the reaction mixture in ice water and filtering the crude solid, recrystallization from a suitable solvent like ethyl acetate or a mixture of petroleum ether and ethyl acetate is typically performed to obtain the pure product.[1][6][12] The progress of the reaction and the purity of the product are often monitored using thin-layer chromatography (TLC).[6][7]

Troubleshooting Guide

Problem: The reaction yield is significantly lower than expected.

Possible CauseRecommended Solution
Inactive Reagents Phosphoryl chloride (POCl₃) is moisture-sensitive. Use freshly distilled POCl₃ for best results.[1] Ensure DMF is anhydrous.
Sub-optimal Stoichiometry The molar ratio of reagents is critical. An excess of the Vilsmeier reagent is typically required. A common ratio is ~7 equivalents of POCl₃ and ~3 equivalents of DMF relative to 1 equivalent of the acetanilide.[6][12] One study using PCl₅ found optimal conditions with 4.5 equivalents.[4]
Inappropriate Reaction Time/Temp Reaction time and temperature depend on the substituent. Acetanilides with electron-donating groups react faster, while those with electron-withdrawing groups require longer heating (from 4 to 16 hours) and/or higher temperatures (70-100°C).[4][6][7] Monitor the reaction progress by TLC.[7]
Poor Quenching Technique The workup procedure is crucial. The reaction mixture should be cooled to room temperature before being poured slowly into a large volume of crushed ice or ice-cold water with vigorous stirring to dissipate heat and precipitate the product effectively.[1][6]

Problem: The reaction does not proceed to completion.

Possible CauseRecommended Solution
Insufficient Heating Some substrates, particularly those with deactivating or sterically hindering groups, require prolonged heating at elevated temperatures (e.g., 80-100°C) to ensure the cyclization completes.[4][7][11] For example, methyl-substituted acetanilides may require 4-10 hours of heating.[7][8]
Highly Deactivated Substrate Starting materials with strong electron-withdrawing groups (like -NO₂) are very unreactive and may not be suitable for this synthesis under standard conditions. Consider a different synthetic route if this is the case.
Premature Reagent Degradation Ensure the reaction is run under anhydrous conditions (e.g., using a drying tube) to prevent the Vilsmeier reagent from being hydrolyzed by atmospheric moisture.[1]

Problem: The final product is difficult to purify or appears impure after recrystallization.

Possible CauseRecommended Solution
Incomplete Reaction Unreacted starting material can co-precipitate with the product. Ensure the reaction has gone to completion via TLC before workup.
Formation of Side Products Overheating or prolonged reaction times can sometimes lead to the formation of colored impurities or byproducts. Optimize the reaction time and temperature.
Incorrect Recrystallization Solvent The choice of solvent is key. Ethyl acetate is commonly reported to be effective.[1][6] If the product is too soluble, try a less polar solvent system, such as a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[12]

Problem: The product appears to decompose during workup.

Possible CauseRecommended Solution
Hydrolysis of the 2-Chloro Group The 2-chloro group can be susceptible to hydrolysis, especially under harsh pH or high-temperature aqueous conditions, leading to the formation of the corresponding 2-quinolone.[13][14] Ensure the workup is performed in cold water and avoid prolonged exposure to acidic or basic conditions during this stage.
Reaction with Workup Solution The aldehyde group can undergo further reactions if the workup conditions are not controlled. Use a simple ice-water quench followed by filtration. Avoid using reactive quenching agents unless a specific subsequent transformation is intended.

Data Presentation

Table 1: Reaction Conditions and Yields for Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction.

6-Substituent (R)Chlorinating AgentTime (h)Temp (°C)Yield (%)Melting Point (°C)Reference
HPOCl₃166058%148[1]
-CH₃PCl₅410074%121–123[4]
-OCH₃POCl₃166062%146[1]
-OCH₃PCl₅1610054%143–145[4]
-BrPCl₅410030%189–191[4]
-ClPOCl₃166055%174[1]

Note: Yields and conditions can vary significantly based on the specific procedure and scale.

Experimental Protocols

General Protocol for the Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehyde

This protocol is a generalized procedure compiled from several sources.[1][4][6][12] Researchers should optimize conditions for their specific substrate.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF, ~3-4 eq.). Cool the flask to 0°C in an ice bath. Add phosphoryl chloride (POCl₃, ~7-8 eq.) or phosphorus pentachloride (PCl₅, ~4.5 eq.) dropwise to the cooled DMF with constant stirring, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30-60 minutes.

  • Reaction with Acetanilide: To the prepared Vilsmeier reagent, add the desired 6-substituted acetanilide (1 eq.) portion-wise, maintaining the low temperature. After the addition is complete, allow the mixture to warm to room temperature.

  • Cyclization: Heat the reaction mixture to the target temperature (typically 70-100°C) and maintain it for the required duration (4-17 hours), depending on the substrate's reactivity.[4][6] Monitor the reaction's progress using TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice or ice-cold water (200-300 mL) with vigorous stirring.[6] A solid precipitate should form. Continue stirring in the cold for approximately 30 minutes to ensure complete precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. Dry the solid product. Purify the crude aldehyde by recrystallization from a suitable solvent, such as ethyl acetate.[1][6]

Visualizations

Synthesis_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Reaction & Cyclization cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Add POCl₃ (0-5°C) POCl3 POCl₃ or PCl₅ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Acetanilide Substituted Acetanilide Acetanilide->ReactionMix HeatedMix Heated Mixture (70-100°C, 4-16h) ReactionMix->HeatedMix Heating Quench Ice-Water Quench HeatedMix->Quench Crude Crude Product (Filtration) Quench->Crude Pure Pure Product Crude->Pure Recrystallization Troubleshooting_Flowchart start Low or No Yield cause1 Reagent Quality? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Substrate Reactivity? start->cause3 sol1 Use fresh / distilled POCl₃ Ensure anhydrous DMF cause1->sol1 Solution sol2 Increase time / temperature Optimize stoichiometry cause2->sol2 Solution sol3 Check substituent effect (EWG vs EDG) cause3->sol3 Consideration Substituent_Effects Substrate 6-Substituted Acetanilide EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) Substrate->EDG EWG Electron-Withdrawing Group (e.g., -Br, -Cl) Substrate->EWG Outcome_EDG Higher Yield Shorter Reaction Time EDG->Outcome_EDG Leads to Outcome_EWG Lower Yield Longer Reaction Time EWG->Outcome_EWG Leads to

References

Avoiding byproduct formation in quinoline cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in avoiding byproduct formation during quinoline cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: Which quinoline synthesis method should I choose for my target molecule?

A1: The choice of synthesis depends on the desired substitution pattern, available starting materials, and scalability.

  • Skraup Synthesis: Best for simple, heteroring-unsubstituted quinolines. However, it involves harsh, exothermic conditions.[1][2]

  • Doebner-von Miller Synthesis: A versatile modification of the Skraup method using α,β-unsaturated carbonyls, allowing for 2- and 4-substituted quinolines.[3][4]

  • Combes Synthesis: Ideal for preparing 2,4-substituted quinolines from anilines and β-diketones.[5][6]

  • Friedländer Synthesis: A generally cleaner, high-yielding method for producing substituted quinolines from 2-aminoaryl aldehydes or ketones.[2][7][8] It is often preferred when the required starting materials are accessible.

Q2: What is the most common byproduct in quinoline synthesis, and how can it be minimized?

A2: Tar and polymer formation are the most prevalent byproducts, especially in the Skraup and Doebner-von Miller syntheses.[9] These arise from the acid-catalyzed self-condensation or polymerization of aldehydes and other reactive intermediates under harsh, high-temperature conditions.[9] Minimization strategies include:

  • Controlling reaction temperature.[9]

  • Slow, controlled addition of reagents.

  • Using moderators like ferrous sulfate in the Skraup synthesis.[10][11]

  • Employing a biphasic solvent system in the Doebner-von Miller reaction to sequester the polymerizable carbonyl compound.[9]

Q3: How do electron-donating or -withdrawing groups on the aniline substrate affect the reaction?

A3: Substituents on the aniline ring significantly impact reactivity. Electron-donating groups generally facilitate the cyclization step. Conversely, strong electron-withdrawing groups can deactivate the aromatic ring, making the reaction more difficult and often requiring harsher conditions, which can lead to lower yields and increased byproduct formation.[11] For anilines with strong electron-withdrawing groups, the Doebner hydrogen-transfer reaction may be a more suitable alternative.[12]

Q4: My reaction has resulted in a mixture of regioisomers. How can I improve selectivity?

A4: Regioisomer formation is a common challenge in the Combes synthesis when using unsymmetrical β-diketones and in the Skraup/Doebner-von Miller reactions with meta-substituted anilines.[6][13] Regioselectivity is governed by a complex interplay of steric and electronic effects.[6][13] To improve selectivity, consider:

  • Modifying Substituents: Increasing the steric bulk on the diketone or aniline can direct the cyclization to the less hindered position.[6]

  • Reaction Conditions: The choice of acid catalyst and solvent can influence the reaction pathway and the resulting isomer ratio.[13]

Troubleshooting Guides

Issue 1: Skraup Synthesis - Excessive Tar Formation & Violent Reaction

Symptoms:

  • The reaction becomes highly exothermic and difficult to control.

  • The final mixture is a thick, black, intractable tar, leading to low yields and difficult product isolation.[14]

Root Cause: The Skraup synthesis is notoriously exothermic, driven by the acid-catalyzed dehydration of glycerol to acrolein and subsequent polymerization.[1][5]

Troubleshooting Steps:

  • Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating. These moderators help to control the reaction rate, making it less violent.[1][10][11]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source, as the reaction's own exotherm should sustain it for a period.

  • Ensure Efficient Stirring: Use a mechanical stirrer to maintain a homogeneous mixture, which helps dissipate heat and prevent localized hotspots.[11]

  • Purification: Utilize steam distillation for the workup. Quinoline is steam-volatile, while the tarry byproducts are not, allowing for effective separation.[10]

Issue 2: Doebner-von Miller Synthesis - Low Yield due to Polymerization

Symptoms:

  • The reaction mixture turns into a thick, dark polymer, significantly reducing the yield of the desired quinoline.[9]

Root Cause: The α,β-unsaturated aldehyde or ketone starting material is prone to acid-catalyzed self-polymerization.[9]

Troubleshooting Steps:

  • Employ a Biphasic System: Sequester the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl). This separation drastically reduces the rate of polymerization in the acid phase.[9]

  • Slow Addition of Carbonyl: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic aniline solution. This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction over polymerization.[9]

  • Optimize Acid Catalyst: While strong acids are required, their concentration and type can be optimized. Compare different Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄) to find the best balance between reaction rate and byproduct formation.[3][9]

Issue 3: Combes Synthesis - Poor Regioselectivity with Unsymmetrical Diketones

Symptoms:

  • Formation of a nearly 1:1 mixture of two regioisomeric quinoline products, complicating purification and reducing the yield of the target isomer.

Root Cause: With an unsymmetrical β-diketone, the initial condensation with the aniline can occur at either carbonyl group, and the subsequent acid-catalyzed cyclization can proceed to two different positions on the aniline ring.

Troubleshooting Steps:

  • Analyze Steric Effects: Increasing the steric bulk of the R group on the diketone often favors the formation of the less sterically hindered product. For example, in the synthesis of trifluoromethylquinolines, bulkier R groups lead to the formation of 2-CF₃-quinolines.[6]

  • Analyze Electronic Effects: The electronic nature of substituents on the aniline ring directs the cyclization. Methoxy-substituted (electron-donating) anilines tend to favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted (electron-withdrawing) anilines favor the 4-CF₃ regioisomer.[6]

  • Modify the Catalyst: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can alter the reaction pathway and may improve selectivity.[6]

Data Presentation

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

This table summarizes the performance of various catalysts in the Friedländer synthesis of quinoline derivatives from 2-aminoaryl ketones and α-methylene carbonyl compounds.

2-Aminoaryl KetoneCarbonyl CompoundCatalystConditionsYield (%)Reference
2-AminoacetophenoneEthyl AcetoacetateAPTPOL60Ethanol, 78 °C, 24h97
2-Amino-5-chlorobenzophenoneEthyl AcetoacetateAPTPOL60Ethanol, 78 °C, 24h99
2-AminoacetophenoneAcetylacetoneAPTPOL60Ethanol, 78 °C, 24h95
2-Amino-5-chlorobenzophenoneDimedoneP₂O₅/SiO₂Solvent-free, 80 °C, 15 min98[15]
2-AminobenzophenoneEthyl Acetoacetatep-Toluenesulfonic acidSolvent-free, 120 °C, 35 min94[8]
2-AminobenzophenoneEthyl AcetoacetateIodineSolvent-free, 120 °C, 60 min92[8]
2-Aminoaryl ketones1,3-DicarbonylsFe₃O₄-IL-HSO₄Solvent-free, 90 °CNot Specified[16]
2-Amino-5-chlorobenzophenoneCarbonylsZnO/CNTSolvent-free24-99[16]

Note: APTPOL60 is tungstophosphoric acid included in a polymeric matrix. Yields are for isolated products.

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses and incorporates the use of ferrous sulfate to moderate the reaction.[10]

Materials:

  • Aniline (e.g., 246 g, 2.64 moles)

  • Glycerol, anhydrous (e.g., 570 g, 6.19 moles)

  • Nitrobenzene (e.g., 192 g, 1.56 moles)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 80 g)

  • Concentrated Sulfuric Acid (H₂SO₄) (e.g., 400 g)

  • 40% Sodium Hydroxide (NaOH) solution

Procedure:

  • Setup: In a large round-bottom flask (e.g., 5-L) equipped with a reflux condenser and a robust mechanical stirrer, combine aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Acid Addition: With vigorous stirring, slowly and cautiously add concentrated sulfuric acid to the mixture.

  • Reaction: Gently heat the mixture with a free flame until boiling commences. Immediately remove the flame. The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction becomes too violent, cool the flask with a wet towel.

  • Completion: After the initial exotherm subsides, heat the mixture to a gentle reflux for an additional 5 hours.

  • Workup - Nitrobenzene Removal: Allow the mixture to cool to approximately 100°C. Transfer to a larger flask (e.g., 12-L) suitable for steam distillation. Pass steam through the mixture to remove any unreacted nitrobenzene (approx. 1.5 L of distillate).

  • Workup - Quinoline Distillation: Change the receiver. Cautiously add 40% NaOH solution to the hot residue until it is strongly alkaline. The heat of neutralization will cause the mixture to boil. Pass steam through the alkaline mixture as rapidly as possible to distill the quinoline product. Collect the distillate (approx. 6-8 L).

  • Purification: Separate the crude quinoline from the aqueous layer. The aqueous layer can be re-distilled with steam to recover more product. The combined crude quinoline is then purified by vacuum distillation, collecting the fraction boiling at 110–114°C/14 mm Hg. The expected yield is 84–91%.[10]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol utilizes a biphasic system to minimize tar formation.[9]

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric Acid (HCl)

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask with a reflux condenser and mechanical stirrer, combine aniline and 6 M HCl. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction: After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup: Once complete, cool the mixture to room temperature. Carefully neutralize with a concentrated NaOH solution until the pH is basic.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

// Tar Path tar_yes [label="YES", fontcolor="#34A853"]; tar_no [label="NO", fontcolor="#EA4335"];

control_temp [label="Control Temperature:\n- Gradual heating\n- Use ice bath for exotherm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; slow_addition [label="Slow Reagent Addition:\n- Add acid/carbonyl dropwise", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_moderator [label="Use Moderator (Skraup):\n- Add FeSO4 or Boric Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; biphasic [label="Use Biphasic System (DvM):\n- e.g., Toluene / aq. HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Tar Path check_reagents [label="Reagents & Conditions OK?\n- Purity (anhydrous?)\n- Stoichiometry\n- Correct catalyst", shape=diamond, fillcolor="#FBBC05"]; reagents_yes [label="YES", fontcolor="#34A853"]; reagents_no [label="NO", fontcolor="#EA4335"];

fix_reagents [label="Verify Reagent Quality\n& Stoichiometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

increase_severity [label="Increase Reaction Severity:\n- Higher temperature\n- Longer reaction time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alt_route [label="Consider Alternative Route:\n- e.g., Friedländer for\n deactivated anilines", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_tar; check_tar -> control_temp [label=tar_yes]; control_temp -> slow_addition; slow_addition -> use_moderator; use_moderator -> biphasic;

check_tar -> check_reagents [label=tar_no]; check_reagents -> fix_reagents [label=reagents_no]; check_reagents -> increase_severity [label=reagents_yes]; increase_severity -> alt_route; } dot Caption: Troubleshooting logic for addressing low yields.

// Nodes aniline [label="Substituted Aniline", fillcolor="#4285F4"]; diketone [label="Unsymmetrical\nβ-Diketone", fillcolor="#4285F4"];

reaction [label="Combes Synthesis\n(Acid Catalyst, Heat)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

products [label="Mixture of\nRegioisomers", shape=cylinder, fillcolor="#EA4335"];

control_factors [label="Control Factors", shape=cds, fillcolor="#34A853"];

steric [label="Steric Hindrance\n(Bulkier groups favor less\nhindered product)", fillcolor="#5F6368"]; electronic [label="Electronic Effects\n(EDG vs EWG on aniline\ndirects cyclization)", fillcolor="#5F6368"]; catalyst [label="Reaction Conditions\n(Catalyst, Solvent, Temp)", fillcolor="#5F6368"];

// Edges aniline -> reaction; diketone -> reaction; reaction -> products;

control_factors -> products [style=dashed, arrowhead=open];

steric -> control_factors [dir=back]; electronic -> control_factors [dir=back]; catalyst -> control_factors [dir=back]; } dot Caption: Key factors controlling regiochemical outcomes.

// Nodes start [label="Start:\nCombine Aniline, Glycerol,\nNitrobenzene, FeSO₄", shape=ellipse]; add_acid [label="Slowly Add\nConc. H₂SO₄\n(with cooling)"]; reflux [label="Heat to Initiate,\nthen Reflux 5h"]; cool [label="Cool to ~100°C"];

workup_start [label="Workup", shape=invhouse, fillcolor="#FBBC05"]; steam_dist_1 [label="Steam Distillation 1:\nRemove Unreacted\nNitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; basify [label="Make Residue\nStrongly Alkaline\n(Conc. NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; steam_dist_2 [label="Steam Distillation 2:\nIsolate Crude\nQuinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="Separate Organic\n& Aqueous Layers"];

purify [label="Purification", shape=invhouse, fillcolor="#FBBC05"]; vac_dist [label="Vacuum Distillation\nof Crude Product"]; end [label="Final Product:\nPure Quinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_acid; add_acid -> reflux; reflux -> cool; cool -> workup_start; workup_start -> steam_dist_1; steam_dist_1 -> basify; basify -> steam_dist_2; steam_dist_2 -> separate; separate -> purify; purify -> vac_dist; vac_dist -> end; } dot Caption: Step-by-step workflow for the Skraup synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Reagents: Moisture in N,N-Dimethylformamide (DMF) or decomposed Phosphorus Oxychloride (POCl₃) can inhibit the formation of the Vilsmeier reagent.[1] 2. Incorrect Stoichiometry: An incorrect molar ratio of reagents can lead to incomplete reaction. 3. Suboptimal Reaction Temperature: The reaction temperature is critical; if it is too low, the reaction may not proceed, and if it is too high, it can lead to product degradation. 4. Inefficient Work-up: The product may remain in the aqueous layer if the pH is not properly adjusted during workup.[2]1. Use freshly distilled or anhydrous DMF and a fresh bottle of POCl₃. Ensure all glassware is thoroughly dried. 2. Carefully check the molar ratios of the starting material, DMF, and POCl₃. A common ratio is approximately 1:3:7 (starting material:DMF:POCl₃), but this may require optimization for larger scales. 3. Monitor the reaction temperature closely. The Vilsmeier reagent is typically formed at 0-10°C, and the subsequent reaction with the acetanilide is often heated to 60-90°C.[3] 4. Ensure the reaction mixture is quenched in ice-cold water and then basified, typically with sodium bicarbonate or sodium hydroxide, to a pH of 8-9 to precipitate the product.[2]
Formation of a Dark Tar-like Substance 1. High Reaction Temperature: Overheating during the reaction can cause polymerization and degradation of the starting material and product. 2. Prolonged Reaction Time: Extended reaction times at elevated temperatures can lead to the formation of byproducts and decomposition.1. Maintain strict temperature control throughout the reaction. For scaling up, consider using a jacketed reactor with a reliable temperature control unit. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: Incomplete reaction can leave unreacted N-(3,4-dimethoxyphenyl)acetamide in the crude product. 2. Formation of Side Products: The Vilsmeier-Haack reaction can sometimes lead to the formation of various byproducts. 3. Oily Product: The crude product may sometimes be an oil instead of a solid, making it difficult to handle.1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust the reaction time or temperature. 2. Recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, is often effective for purification.[4] Column chromatography can also be used if recrystallization is insufficient. 3. Triturate the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification.
Inconsistent Results at a Larger Scale 1. Inefficient Heat Transfer: As the reaction scale increases, maintaining a uniform temperature throughout the reaction mixture becomes more challenging. 2. Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" and uneven reaction progress.1. Use a reactor with a high surface area-to-volume ratio or a well-designed cooling/heating system. 2. Employ a powerful overhead stirrer to ensure efficient mixing of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF and POCl₃ in this synthesis?

A1: N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) react to form the Vilsmeier reagent, which is a chloromethyleneiminium salt.[5][6] This reagent is a key intermediate that acts as both a formylating and a cyclizing agent in the synthesis of 2-chloroquinoline-3-carbaldehydes from N-arylacetamides.

Q2: How critical is the order of addition of reagents?

A2: The order of addition is crucial. POCl₃ should be added slowly to cold DMF to form the Vilsmeier reagent.[7] The starting acetanilide is then added to this pre-formed reagent. Reversing the order can lead to side reactions and lower yields.

Q3: What are some common side products in the Vilsmeier-Haack reaction?

A3: Side products can arise from incomplete cyclization, N-formylation, or, in the presence of strong bases during workup, the Cannizzaro reaction where the aldehyde disproportionates.[8] With substrates containing nucleophilic groups like hydroxyls, formation of aryl formates is a possibility.[8]

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[3] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting material.

Q5: Can I use a different solvent instead of DMF?

A5: While DMF is the most common solvent and reactant for generating the Vilsmeier reagent, other polar aprotic solvents like dichloromethane or chloroform can sometimes be used as co-solvents.[7] However, for this specific transformation, DMF is generally preferred as it is also a reactant.

Q6: What safety precautions should be taken when working with POCl₃?

A6: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts violently with water, so all glassware must be scrupulously dry.

Experimental Protocols

Synthesis of N-(3,4-dimethoxyphenyl)acetamide (Starting Material)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain N-(3,4-dimethoxyphenyl)acetamide as a white crystalline solid.[9]

Scaling up the Synthesis of this compound
  • Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place anhydrous N,N-Dimethylformamide (DMF).

  • Cool the flask to 0-5°C in an ice-salt bath.

  • Slowly add Phosphorus Oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for 30 minutes.

  • Reaction with Acetanilide: To the pre-formed Vilsmeier reagent, add N-(3,4-dimethoxyphenyl)acetamide portion-wise, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 80-90°C and maintain it for 4-6 hours.[3][10]

  • Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH reaches 8-9.

  • A yellow solid will precipitate out. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a mixture of ethyl acetate and petroleum ether to obtain pure this compound.[7]

Quantitative Data Summary

ParameterN-(3,4-dimethoxyphenyl)acetamideThis compound
Molecular Formula C₁₀H₁₃NO₃C₁₂H₁₀ClNO₃
Molecular Weight 195.22 g/mol 251.67 g/mol
Typical Molar Ratios (Starting Material:DMF:POCl₃) N/A~1 : 3 : 7
Reaction Temperature Reflux80-90°C
Typical Reaction Time 2-3 hours4-10 hours[3]
Typical Yield >90%60-80%[10]
Appearance White crystalline solid[9]Yellow solid
Melting Point ~80-82°C[9]Varies with purity

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material Synthesis cluster_main Vilsmeier-Haack Reaction cluster_end Purification A 3,4-Dimethoxyaniline C N-(3,4-dimethoxyphenyl)acetamide A->C Acetylation B Acetic Anhydride B->C F Cyclization & Formylation C->F D DMF + POCl3 E Vilsmeier Reagent D->E 0-10°C E->F G Crude Product F->G 80-90°C H Work-up (Quench & Basify) G->H I Recrystallization H->I J 2-Chloro-6,7-dimethoxy- quinoline-3-carbaldehyde I->J

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic A Problem: Low Yield B Check Reagent Purity (DMF, POCl3) A->B Is moisture present? C Verify Stoichiometry A->C Are molar ratios correct? D Optimize Temperature A->D Is temperature optimal? E Ensure Proper Work-up pH A->E Is pH 8-9 during precipitation? F Solution: Improved Yield B->F C->F D->F E->F

Caption: Troubleshooting logic for addressing low product yield.

References

Stability and storage conditions for 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, the compound should be stored at 2-8°C under an inert gas atmosphere, such as nitrogen or argon.[1][2] It is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent degradation.[3][4]

Q2: How should I handle the compound upon receiving it?

Upon receipt, it is advisable to store the compound under the recommended conditions immediately. Before use, allow the container to equilibrate to room temperature to prevent moisture condensation. Handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Q3: Is this compound sensitive to air or light?

Q4: What are the known physical and chemical properties of this compound?

The key physical and chemical properties are summarized in the table below.

PropertyValue
Appearance Solid
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
Melting Point 265-267 °C[2]
Boiling Point 393.9°C at 760 mmHg[2]

Q5: What are the potential safety hazards associated with this compound?

This compound is classified as harmful if swallowed (Acute Tox. 4 Oral).[5] It may also cause skin, eye, and respiratory irritation.[6][7] Always consult the Safety Data Sheet (SDS) for complete safety information before handling.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

If you are observing variability in your results, consider the following:

  • Compound Degradation: The compound may have degraded due to improper storage or handling. Verify the purity of your starting material using a suitable analytical method like HPLC or NMR.

  • Moisture Contamination: The aldehyde functional group can be sensitive to moisture. Ensure the compound and your reaction solvents are dry.

  • Solution Instability: If you are using stock solutions, they may not be stable over time. It is recommended to prepare fresh solutions for each experiment.

Issue 2: The compound has changed in appearance (e.g., color change).

A change in the physical appearance of the compound, such as discoloration, can be an indicator of degradation. Do not use the compound if you observe any significant changes. It is advisable to re-analyze the material to confirm its purity before proceeding.

Issue 3: Difficulty dissolving the compound.

The compound is reported to be insoluble in water.[3] For use in aqueous systems, it may be necessary to first dissolve it in an appropriate organic solvent, such as DMSO or DMF, before making further dilutions. Always check for solvent compatibility with your experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Ensure the this compound container is at room temperature before opening.

  • Weigh the desired amount of the compound in a fume hood.

  • Add the appropriate volume of a dry, high-purity solvent (e.g., DMSO, DMF) to the solid.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Store the stock solution in a tightly sealed vial, protected from light, and at the recommended temperature (typically 2-8°C for short-term storage). For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but verify solution stability at these temperatures first.

Visual Guides

TroubleshootingWorkflow Troubleshooting Experimental Inconsistencies start Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure improper_storage Review Storage and Handling Procedures is_pure->improper_storage No check_solution Prepare Fresh Solution is_pure->check_solution Yes contact_support Contact Technical Support improper_storage->contact_support re_run_experiment Re-run Experiment with Pure Compound and Fresh Solution check_solution->re_run_experiment

Caption: A flowchart for troubleshooting inconsistent experimental outcomes.

LogicalRelationship Key Factors for Compound Stability compound 2-Chloro-6,7-dimethoxyquinoline- 3-carbaldehyde storage_conditions Proper Storage Conditions compound->storage_conditions handling_practices Correct Handling Practices compound->handling_practices experimental_protocol Validated Experimental Protocol compound->experimental_protocol stable_compound Stable Compound & Reproducible Results storage_conditions->stable_compound handling_practices->stable_compound experimental_protocol->stable_compound

Caption: The relationship between handling, storage, and experimental success.

References

Technical Support Center: Troubleshooting Multi-Component Reactions with Quinoline Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during multi-component reactions (MCRs), specifically the Passerini and Ugi reactions, involving quinoline aldehydes.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low or No Product Yield

Question 1: My Passerini/Ugi reaction with a quinoline aldehyde is resulting in a very low yield or no product at all. What are the common causes?

Answer: Low yields in MCRs involving quinoline aldehydes can stem from several factors. The electron-withdrawing nature of the quinoline ring can deactivate the aldehyde, making it less reactive. Here are the primary aspects to investigate:

  • Reactivity of the Quinoline Aldehyde: Quinoline aldehydes, particularly those with electron-withdrawing substituents, can exhibit reduced electrophilicity. This hinders the initial nucleophilic attack by the isocyanide in the Passerini reaction or the formation of the imine in the Ugi reaction.

  • Inefficient Imine/Iminium Ion Formation (Ugi Reaction): The first step of the Ugi reaction, the formation of an imine from the amine and the quinoline aldehyde, can be slow or reversible.[1]

  • Steric Hindrance: Bulky substituents on the quinoline aldehyde, the amine, or the isocyanide can sterically hinder the components from coming together.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role. MCRs are often concentration-dependent, and conditions may not be optimized for your specific substrates.[2]

  • Decomposition of Starting Materials or Products: Quinoline derivatives can sometimes be sensitive to the reaction conditions, leading to decomposition over time.

Solutions:

  • Increase Reactant Concentration: High concentrations (0.5M - 2.0M) of reactants often give the highest yields in Ugi reactions.[2] For Passerini reactions, high concentrations in aprotic solvents are also beneficial.[3][4]

  • Optimize Solvent Choice: For Ugi reactions, polar, aprotic solvents like methanol or 2,2,2-trifluoroethanol (TFE) can be effective. TFE can help stabilize charged intermediates.[1] For Passerini reactions, aprotic solvents like dichloromethane (DCM) are generally preferred.[3][4]

  • Pre-form the Imine (for Ugi reactions): Mix the amine and the quinoline aldehyde in the reaction solvent for a period (e.g., 30 minutes) before adding the other components. Using a dehydrating agent like molecular sieves can also drive the imine formation forward.[1]

  • Increase the Temperature: Gently heating the reaction mixture or using microwave irradiation can increase the reaction rate. However, monitor for potential decomposition.

  • Use a Lewis Acid Catalyst (for Ugi reactions): In some cases, a catalytic amount of a Lewis acid like ZnCl₂ can promote the reaction, especially with less reactive components.

Side Reactions and Impurity Formation

Question 2: I am observing significant side products in my MCR with a quinoline aldehyde. What are the likely side reactions and how can I minimize them?

Answer: Several side reactions can occur, leading to a complex reaction mixture and difficult purification.

  • Passerini Reaction Instead of Ugi Reaction: If there is residual water in the reaction mixture, or if the amine is not reactive enough, the Passerini reaction of the quinoline aldehyde, carboxylic acid, and isocyanide can occur as a competing reaction.

  • Self-Condensation of the Aldehyde: Under certain conditions, especially with basic catalysts, aldehydes can undergo self-condensation reactions.

  • Formation of α-adducts: In some cases, the isocyanide can react with the quinoline aldehyde and the carboxylic acid (in a Passerini-type fashion) before the amine can form the imine in an Ugi reaction.

  • Oxidation of the Aldehyde: Quinoline aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is run for extended periods or exposed to air.

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water-related side reactions.

  • Optimize Reagent Addition Order: For the Ugi reaction, ensure the imine is formed first by pre-mixing the quinoline aldehyde and the amine.

  • Control Reaction Temperature: Avoid excessively high temperatures which can promote side reactions and decomposition.

  • Work under an Inert Atmosphere: To prevent oxidation of the aldehyde, consider running the reaction under nitrogen or argon.

Purification Challenges

Question 3: My crude product is a complex mixture, and I am having difficulty purifying the desired quinoline-containing MCR product. What are some effective purification strategies?

Answer: Purifying polar, nitrogen-containing compounds like quinoline derivatives can be challenging.

  • Column Chromatography: This is the most common method.

    • Normal-Phase Silica Gel: Use a solvent system with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). To prevent peak tailing due to the basicity of the quinoline nitrogen, you can add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.

    • Reverse-Phase Chromatography: This can be an effective alternative if normal-phase chromatography fails.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: The basic quinoline nitrogen allows for selective extraction. You can dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated quinoline product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your product back into an organic solvent. This can be an effective way to remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: Which quinoline aldehyde isomer is best to use? A1: The reactivity can be influenced by the position of the aldehyde group on the quinoline ring. For example, a 2-chloroquinoline-3-carboxaldehyde has been successfully used in Passerini reactions.[5] The electronic and steric environment of the aldehyde will play a significant role. It is recommended to consult the literature for specific examples related to the desired quinoline aldehyde isomer.

Q2: Can I use a ketone instead of an aldehyde in these reactions? A2: Yes, both the Passerini and Ugi reactions can be performed with ketones. However, ketones are generally less electrophilic than aldehydes, which can lead to slower reaction times and lower yields.[6][7] Optimization of the reaction conditions, such as increasing the temperature, may be necessary.

Q3: What is the typical reaction time for these MCRs? A3: Reaction times can vary significantly, from a few hours to several days, depending on the reactivity of the substrates and the reaction conditions.[6] It is crucial to monitor the reaction progress by a suitable analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: My quinoline aldehyde is not very soluble in the recommended solvent. What should I do? A4: Poor solubility can significantly hinder the reaction rate. You can try a different solvent system in which all components are soluble. Alternatively, gentle heating might improve solubility, but be mindful of potential side reactions at higher temperatures. In some cases, using a co-solvent system can be beneficial.

Data Presentation

Table 1: Optimization of Passerini Reaction with 2-Chloroquinoline-3-carboxaldehyde [5]

This table summarizes the optimization of reaction conditions for the synthesis of 2-(tert-butylamino)-1-(2-chloroquinolin-3-yl)-2-oxoethyl propiolate.

EntrySolvent System (v/v)AdditiveTemperature (°C)Time (h)Yield (%)
1MeOH/H₂O (1:1)SDS258< 5
2CH₂Cl₂-25820
3Toluene-25815
4THF-25810
5Acetonitrile-258< 5
6Dioxane-25815
7MeOH/H₂O (1:1)-258< 5
8CH₂Cl₂/H₂O (1:1)-25845

Reaction conditions: 2-chloroquinoline-3-carboxaldehyde, propynoic acid, and tert-butyl isocyanide. SDS: Sodium dodecyl sulfate

Table 2: Substrate Scope for the Passerini Reaction of 2-Chloroquinoline-3-carboxaldehyde [5]

This table shows the yields for the Passerini reaction with different isocyanides and carboxylic acids.

ProductIsocyanideCarboxylic AcidYield (%)
5atert-Butyl isocyanidePropynoic acid45
5bCyclohexyl isocyanidePropynoic acid40
5c2,6-Dimethylphenyl isocyanidePropynoic acid65
6atert-Butyl isocyanidePentynoic acid50
6bCyclohexyl isocyanidePentynoic acid48
6c2,6-Dimethylphenyl isocyanidePentynoic acid60

Experimental Protocols

Protocol 1: General Procedure for the Passerini Reaction with a Quinoline Aldehyde

This protocol is adapted from the synthesis of alkyne-2-chloroquinolines.[5]

Materials:

  • Quinoline aldehyde (e.g., 2-chloroquinoline-3-carboxaldehyde) (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a sealed vial, dissolve the quinoline aldehyde (1.0 equiv), carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv) in a 1:1 mixture of DCM and water.

  • Stir the reaction mixture at room temperature for 8-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvents under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy carboxamide.

Protocol 2: General Procedure for the Ugi Reaction with a Quinoline Aldehyde

This is a general protocol that may require optimization for specific substrates.

Materials:

  • Quinoline aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Molecular sieves (optional)

Procedure:

  • To a dry reaction vial, add the quinoline aldehyde (1.0 equiv) and the amine (1.0 equiv) in the chosen solvent (e.g., MeOH or TFE). If desired, add activated molecular sieves.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 equiv) to the mixture and stir for an additional 10 minutes.

  • Add the isocyanide (1.0 equiv) to the reaction mixture.

  • Seal the vial and stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the desired α-acylamino amide.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield cause1 Low Aldehyde Reactivity start->cause1 cause2 Inefficient Imine Formation (Ugi) start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Steric Hindrance start->cause4 solution1 Increase Reactant Concentration cause1->solution1 solution4 Increase Temperature/Microwave cause1->solution4 solution2 Optimize Solvent (e.g., TFE for Ugi) cause2->solution2 solution3 Pre-form Imine (Ugi) cause2->solution3 cause3->solution1 cause3->solution2 cause3->solution4 solution5 Use Less Bulky Reagents cause4->solution5

Caption: Troubleshooting workflow for low yields in MCRs with quinoline aldehydes.

Passerini_Mechanism cluster_reactants Reactants RCHO Quinoline Aldehyde (R-CHO) intermediate1 Activated Carbonyl RCHO->intermediate1 + R'-COOH RCOOH Carboxylic Acid (R'-COOH) RNC Isocyanide (R''-NC) intermediate2 Nitrilium Ion Intermediate intermediate1->intermediate2 + R''-NC product α-Acyloxy Amide intermediate2->product Mumm Rearrangement

Caption: Simplified mechanism of the Passerini reaction with a quinoline aldehyde.

Ugi_Mechanism cluster_reactants Reactants RCHO Quinoline Aldehyde (R-CHO) intermediate1 Imine/Iminium Ion RCHO->intermediate1 + R'-NH2 RNH2 Amine (R'-NH2) RCOOH Carboxylic Acid (R''-COOH) RNC Isocyanide (R'''-NC) intermediate2 Nitrilium Ion Intermediate intermediate1->intermediate2 + R'''-NC, + R''-COOH product α-Acylamino Amide intermediate2->product Mumm Rearrangement

References

Validation & Comparative

A Comparative Spectroscopic Guide to 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde and Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, a significant intermediate in pharmaceutical synthesis, with structurally related quinoline derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and quality control of these important chemical entities.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for this compound and two key comparator compounds: 2-Chloro-6-methoxyquinoline-3-carbaldehyde and 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde. These comparators have been selected to illustrate the influence of substitution at the C2 and C7 positions on the spectroscopic properties of the quinoline core.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Assignment
This compound Data not available in searched literatureDetailed assignments of proton chemical shifts, multiplicities, and coupling constants are not currently available in the public domain literature. Expected signals would include singlets for the aldehyde proton (CHO), the C4-H, C5-H, and C8-H protons, and two singlets for the methoxy (OCH₃) groups.
2-Chloro-6-methoxyquinoline-3-carbaldehyde DMSO11.13 (s, 1H, CHO), 7.62-7.64 (m, 1H, H-4), 7.34-7.37 (m, 2H, H-7, H-8), 6.74 (s, 1H, H-5), 3.40 (s, 3H, OCH₃)[1]
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde Data not available in searched literatureDetailed proton NMR data for this specific analog is not readily available. The spectrum would be expected to show tautomeric forms and signals corresponding to the aromatic protons and the methoxy group.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm), Assignment
This compound Data not available in searched literatureSpecific carbon chemical shift assignments are not available in the searched literature. Expected signals would include those for the aldehyde carbonyl, the aromatic carbons of the quinoline ring, and the two methoxy carbons.
2-Chloro-6-methoxyquinoline-3-carbaldehyde Data not available in searched literatureA complete ¹³C NMR data set for this compound is not available in the searched literature.
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde Data not available in searched literatureA complete ¹³C NMR data set for this specific analog is not readily available.

Table 3: IR Spectroscopic Data

CompoundTechniqueWavenumber (cm⁻¹), Assignment
This compound Data not available in searched literatureWhile product descriptions mention that the IR spectrum conforms to the structure, specific vibrational frequencies are not provided. Key expected absorptions include a strong C=O stretch for the aldehyde, C-Cl stretching, and aromatic C=C and C-H stretching vibrations.
2-Chloro-6-methoxyquinoline-3-carbaldehyde KBr2731, 2677 (aldehyde C-H), 1636 (C=O), 1474-1600 (Aromatic C=C)[1]
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde Data not available in searched literatureSpecific IR data is not available. Expected absorptions would include a broad O-H stretch, a C=O stretch for the aldehyde, and aromatic ring vibrations.

Table 4: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z), Key Fragments
This compound ESI (predicted)251.67 (M⁺)[2][3]
2-Chloro-6-methoxyquinoline-3-carbaldehyde ESI (predicted)221.64 (M⁺)[1]
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde ESI (predicted)203.19 (M⁺)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition: Proton spectra are typically acquired with a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer Spectrum Two or Shimadzu IRTracer-100) is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The positions (in cm⁻¹) and relative intensities of the absorption bands are analyzed and assigned to specific functional group vibrations.

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically 1-10 µg/mL). For electrospray ionization (ESI), a small amount of a modifying agent like formic acid or ammonium acetate may be added to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or Atmospheric Pressure Chemical Ionization - APCI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) is used.

  • Data Acquisition: The sample solution is introduced into the ion source, typically via direct infusion or coupled to a liquid chromatograph (LC-MS). For ESI, the instrument is operated in either positive or negative ion mode. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion, which provides the molecular weight of the compound. The isotopic pattern, particularly for chlorine-containing compounds, is also examined to confirm the elemental composition. Fragmentation patterns can provide further structural information.

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic characterization and comparative analysis.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Test Compound Purification Purification (e.g., Recrystallization, Chromatography) Sample->Purification Dissolution Dissolution in Deuterated Solvent (NMR) or Suitable Matrix (MS/IR) Purification->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing (FT, Baseline Correction, etc.) NMR->Process IR->Process MS->Process Assign Spectral Assignment (Chemical Shifts, Frequencies, m/z) Process->Assign Elucidate Structure Elucidation Assign->Elucidate Report Final Report Elucidate->Report

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Comparative_Analysis_Workflow cluster_comparison Comparative Analysis cluster_conclusion Conclusion Target Spectroscopic Data (Target Compound) Compare_NMR Compare NMR Shifts & Coupling Constants Target->Compare_NMR Compare_IR Compare IR Frequencies & Functional Groups Target->Compare_IR Compare_MS Compare Mass Spectra & Fragmentation Target->Compare_MS Alternative1 Spectroscopic Data (Alternative 1) Alternative1->Compare_NMR Alternative1->Compare_IR Alternative1->Compare_MS Alternative2 Spectroscopic Data (Alternative 2) Alternative2->Compare_NMR Alternative2->Compare_IR Alternative2->Compare_MS Identify_Diff Identify Key Spectroscopic Differences Compare_NMR->Identify_Diff Compare_IR->Identify_Diff Compare_MS->Identify_Diff Correlate Correlate Differences with Structural Variations Identify_Diff->Correlate Conclusion Draw Structure-Property Relationship Conclusions Correlate->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of related chemical compounds.

References

A Comparative Guide to the ¹H NMR Analysis of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of synthetic intermediates is paramount. 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is a key building block in the synthesis of various bioactive molecules, including kinase inhibitors and antitumor agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of such compounds. This guide provides a comparative analysis of the ¹H NMR spectral data for this compound and related analogs, a detailed experimental protocol for its analysis, and a visual representation of the experimental workflow.

Comparative ¹H NMR Data of Substituted Quinolines

The chemical shifts (δ) in ¹H NMR are influenced by the electronic environment of the protons. In the quinoline ring, protons typically resonate in the aromatic region (δ 7.0–9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the substituents significantly affects the chemical shifts of nearby protons.

ProtonPredicted Chemical Shift (δ, ppm) for this compound2-Chloroquinoline (CDCl₃)[1]2-Chloro-6-methoxyquinoline-3-carbaldehyde (DMSO)[2]
H-4~8.8 (s)8.03 (d)7.62-7.64 (m)
H-5~7.3 (s)7.80 (d)6.74 (s)
H-8~7.9 (s)8.15 (d)7.34-7.37 (m)
6-OCH₃~4.0 (s, 3H)-3.40 (s, 3H)
7-OCH₃~4.0 (s, 3H)--
CHO~10.5 (s, 1H)-11.13 (s)

Note: Predicted values are estimations based on substituent effects observed in related structures. Actual experimental values may vary. s = singlet, d = doublet, m = multiplet.

The aldehyde proton (CHO) is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[2] The H-4 proton is also significantly deshielded by the adjacent nitrogen and the electron-withdrawing aldehyde group. The two methoxy groups will appear as sharp singlets, each integrating to three protons. The H-5 and H-8 protons are expected to appear as singlets due to the substitution pattern on the benzene ring portion of the quinoline.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for the ¹H NMR analysis of quinoline derivatives is outlined below.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence (e.g., a standard 90° pulse).

    • Acquisition time (typically 2-4 seconds).

    • Relaxation delay (1-5 seconds, depending on the T₁ of the protons).

    • Number of scans (typically 8-16 for a sample of this concentration).

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak or the TMS signal to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ¹H NMR analysis process.

G Experimental Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze & Assign Spectrum integrate->analyze conclusion conclusion analyze->conclusion Structural Elucidation

Caption: A flowchart of the ¹H NMR experimental process.

This guide provides a framework for the ¹H NMR analysis of this compound, offering a predictive and comparative approach in the absence of readily available experimental data. The detailed protocol and workflow diagram serve as practical resources for researchers engaged in the synthesis and characterization of novel quinoline-based compounds.

References

Decoding the Vibrational Fingerprint: An Interpretive Guide to the IR Spectrum of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular structure of novel compounds is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive method to elucidate the functional groups present within a molecule, offering a unique "vibrational fingerprint." This guide provides a detailed interpretation of the IR spectrum of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal chemistry. By comparing its expected spectral features with those of analogous compounds, we can confidently assign its characteristic absorption bands.

Comparative Analysis of IR Absorption Bands

To predict and interpret the IR spectrum of this compound, a comparative analysis with structurally related molecules is invaluable. The table below summarizes the expected and observed vibrational frequencies for the key functional groups. Data for the closely related 2-chloroquinoline-3-carboxaldehyde is included to provide a robust experimental comparison.

Functional GroupVibrational ModeExpected Range (cm⁻¹)This compound (Predicted)2-chloroquinoline-3-carboxaldehyde (Observed, cm⁻¹)
AldehydeC=O Stretch1685-1710~1690 (conjugated)1690
AldehydeC-H Stretch2700-2850~2730, ~28302733, 2831
Aromatic (Quinoline)C=C Stretch1450-1600Multiple bands ~1470-15901468, 1555, 1582
Aromatic (Quinoline)C-H Stretch3000-3100~30503065
Aromatic (Quinoline)C-H Out-of-Plane Bend750-900Bands in this region756, 835
MethoxyC-O Stretch (Aryl-O)1200-1275~1250Not Applicable
MethoxyC-H Stretch (sp³)2850-2960~2850, ~2950Not Applicable
ChloroC-Cl Stretch600-800~780785

Interpreting the Spectrum: A Functional Group Walkthrough

The IR spectrum of this compound is expected to be rich and complex, with characteristic absorptions arising from its distinct functional moieties.

The aromatic quinoline core will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and a series of C=C stretching bands in the 1600-1450 cm⁻¹ region.[1] Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern on the aromatic rings, are expected in the 900-675 cm⁻¹ range.[1]

The aldehyde group provides two highly characteristic signals. A strong, sharp absorption band corresponding to the C=O stretching vibration is anticipated around 1705-1685 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency from that of a saturated aldehyde.[2][3] Additionally, two weaker C-H stretching bands are expected between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹.[2][3] The presence of a moderate intensity band near 2720 cm⁻¹ is a particularly useful diagnostic for the aldehyde functional group.[3]

The two methoxy groups will introduce characteristic C-H stretching bands from the methyl groups in the 3000-2850 cm⁻¹ region. A notable feature for methoxy compounds is a weak band that can appear in the 2860–2800 cm⁻¹ range. The aryl-O-C stretching vibration will result in a strong absorption band, typically in the 1275–1200 cm⁻¹ range.

Finally, the chloro substituent will have a C-Cl stretching vibration that is expected to appear in the 800-600 cm⁻¹ region of the spectrum.

Experimental Protocol: Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of a solid sample such as this compound, the following Potassium Bromide (KBr) pellet method is recommended.[4][5][6] This technique involves dispersing the solid sample within an IR-transparent salt matrix.[4]

Materials:

  • This compound

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Grinding: In an agate mortar, thoroughly grind a small amount of the sample (approximately 1-2 mg) to a fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[4]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. A sample-to-KBr ratio of about 1:100 is typical.[7] Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[7][8]

  • Background Spectrum: Before analyzing the sample, run a background spectrum with an empty sample holder or a pure KBr pellet to account for atmospheric and instrumental interferences.

  • Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder and acquire the IR spectrum. The typical analytical range is 4000-400 cm⁻¹.[4]

  • Data Processing: Process the acquired spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

An alternative method for solid samples is Attenuated Total Reflectance (ATR)-FTIR spectroscopy, which requires minimal sample preparation.[9][10][11] In this technique, the solid sample is pressed directly onto a crystal (such as diamond or zinc selenide) through which the IR beam is internally reflected.[11][12]

Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical workflow for interpreting an IR spectrum, from sample preparation to final structural elucidation.

IR_Spectrum_Interpretation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Sample Sample Preparation Solid Sample Prep (e.g., KBr Pellet) Sample->Preparation FTIR FTIR Spectrometer Preparation->FTIR Acquire_Spectrum Acquire Spectrum FTIR->Acquire_Spectrum Raw_Spectrum Raw IR Spectrum Acquire_Spectrum->Raw_Spectrum Identify_Regions Identify Key Regions (Functional Group, Fingerprint) Raw_Spectrum->Identify_Regions Peak_Picking Peak Picking & Assignment Identify_Regions->Peak_Picking Compare_Databases Compare with Databases & Literature Peak_Picking->Compare_Databases Structure_Elucidation Structural Confirmation Compare_Databases->Structure_Elucidation

Caption: A flowchart illustrating the workflow for the interpretation of an IR spectrum.

By following this systematic approach and utilizing comparative data, researchers can confidently interpret the IR spectrum of this compound and confirm the presence of its key functional groups, a critical step in the characterization of this and other novel chemical entities.

References

A Comparative Guide to the Mass Spectrometry of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde and a structurally related alternative, 2-Chloro-6-methoxyquinoline-3-carbaldehyde. The information presented is intended to support researchers in the identification, characterization, and quality control of these and similar quinoline derivatives, which are pivotal intermediates in the synthesis of various pharmaceutical compounds, including kinase inhibitors and antitumor agents.[1]

Introduction to Quinoline Carbaldehydes

Quinoline carbaldehydes are a class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry.[1] Their unique structure allows for diverse functionalization, making them valuable in the development of novel therapeutic agents.[1][2] The title compound, this compound, with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol , is a key intermediate in the synthesis of various bioactive molecules.[2][3][4] Accurate characterization of these compounds is critical, and mass spectrometry is a primary analytical technique for this purpose.

Comparative Mass Spectrometry Data

ParameterThis compound2-Chloro-6-methoxyquinoline-3-carbaldehyde
Molecular Formula C₁₂H₁₀ClNO₃C₁₁H₈ClNO₂
Molecular Weight 251.67 g/mol [3][4]221.64 g/mol [5]
Predicted Molecular Ion (M⁺) m/z 251/253 (due to ³⁵Cl/³⁷Cl isotopes)m/z 221/223 (due to ³⁵Cl/³⁷Cl isotopes)
Predicted Key Fragment Ions (m/z) [M-H]⁺: 250/252[M-CHO]⁺: 222/224[M-Cl]⁺: 216[M-CH₃]⁺: 236/238[M-OCH₃]⁺: 220/222[M-H]⁺: 220/222[M-CHO]⁺: 192/194[M-Cl]⁺: 186[M-CH₃]⁺: 206/208
Predicted Fragmentation Pathway Loss of the formyl group (CHO), chlorine radical (Cl), and methyl radicals (CH₃) from the methoxy groups are anticipated to be the primary fragmentation pathways.Similar to its dimethoxy analog, the primary fragmentation is expected to involve the loss of the formyl group (CHO), a chlorine radical (Cl), and a methyl radical (CH₃).

Experimental Protocols

The following is a generalized experimental protocol for the analysis of quinoline carbaldehydes using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol can be adapted for the specific instrumentation and analytical requirements.

1. Sample Preparation

  • Dissolution: Accurately weigh 1 mg of the quinoline carbaldehyde derivative and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: Serially dilute the stock solution to a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard gas chromatograph equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injection: Use a split/splitless injector, with an injection volume of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer can be used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 350.

  • Data Acquisition: Acquire data in full scan mode to identify all fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of quinoline carbaldehydes by GC-MS.

experimental_workflow GC-MS Analysis Workflow for Quinoline Carbaldehydes cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D To GC-MS E Gas Chromatographic Separation D->E F Electron Ionization E->F G Mass Analysis F->G H Obtain Mass Spectrum G->H Generate Data I Identify Molecular Ion H->I J Analyze Fragmentation Pattern I->J K Structural Elucidation J->K logical_relationship Synthetic Utility of this compound A This compound (Building Block) B Chemical Synthesis (e.g., condensation, cyclization) A->B C Bioactive Quinoline Derivatives (e.g., Kinase Inhibitors) B->C D Modulation of Cellular Signaling Pathways C->D E Therapeutic Effect D->E

References

A Comparative Guide to the Synthetic Routes of 2-Chloroquinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 2-chloroquinoline-3-carbaldehydes, crucial intermediates in the synthesis of a wide array of biologically active compounds. This document outlines the prevalent Vilsmeier-Haack reaction under various conditions and explores alternative synthetic strategies, presenting quantitative data, detailed experimental protocols, and a visual summary of the synthetic pathways.

Comparative Analysis of Synthetic Routes

The synthesis of 2-chloroquinoline-3-carbaldehydes is predominantly achieved through the Vilsmeier-Haack reaction of acetanilides.[1][2][3][4][5][6][7][8][9][10][11][12] Variations in this method, including the choice of chlorinating agent, energy source, and the use of catalytic systems, significantly impact reaction efficiency and yield. An alternative, though less common, approach involves the oxidation of the corresponding alcohol.[13]

Vilsmeier-Haack Reaction: A Versatile Approach

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to yield 2-chloroquinoline-3-carbaldehydes.[3] The reaction typically employs a Vilsmeier reagent generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).[1][5][14] The nature of the substituent on the starting acetanilide plays a crucial role, with electron-donating groups generally affording higher yields in shorter reaction times compared to electron-withdrawing groups.

Conventional Heating: This is the most traditional approach, involving heating the reaction mixture for several hours. The choice between POCl₃ and PCl₅ can influence the reaction conditions and yields. While POCl₃ often requires higher molar equivalents, PCl₅ can be effective in lower amounts for certain substrates.[1][14]

Microwave Irradiation: As a green chemistry approach, microwave-assisted synthesis offers significant advantages, including drastic reductions in reaction time and often improved yields compared to conventional heating methods.[13][15][16]

Micellar Catalysis: The use of surfactants like cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (SDS), and Triton-X-100 can create a microreactor environment, enhancing the reaction rate, especially for deactivated acetanilides.[17][18]

Oxidation of (2-Chloroquinolin-3-yl)methanol

An alternative route to 2-chloroquinoline-3-carbaldehyde involves the oxidation of its corresponding alcohol, (2-chloroquinolin-3-yl)methanol.[13] This method is less frequently reported in the literature compared to the Vilsmeier-Haack reaction but presents a viable alternative if the alcohol precursor is readily available.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to 2-chloroquinoline-3-carbaldehydes, providing a clear comparison of their efficiencies.

Starting MaterialSynthetic MethodChlorinating AgentReaction ConditionsReaction TimeYield (%)Reference
AcetanilideConventional HeatingPOCl₃80-90 °C7-10 h72[1][3]
Substituted AcetanilidesConventional HeatingPOCl₃80-90 °C4-16 h60-80[4]
AcetanilideConventional HeatingPCl₅100 °C~4 h49-72 (for activated acetanilides)[1]
AcetanilidesMicrowave IrradiationPOCl₃-a few minGood[13]
4-BromoacetanilideMicellar Catalysis (CTAB)POCl₃Reflux45 min90[11]
(2-Chloroquinolin-3-yl)methanolOxidationDEAD/ZnBr₂Toluene, Reflux--[13]

Experimental Protocols

Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde using POCl₃ (Conventional Heating)
  • Reagents: Substituted Acetanilide (1 equivalent), N,N-Dimethylformamide (DMF) (3 equivalents), Phosphorus Oxychloride (POCl₃) (12-15 equivalents).[1]

  • Procedure:

    • In a reaction vessel, add the substituted acetanilide (1 equivalent) and N,N-dimethylformamide (3 equivalents).

    • Stir the mixture in an ice bath for 20 minutes.

    • Slowly add phosphorus oxychloride (12-15 equivalents) dropwise to the mixture while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to reach room temperature and then heat at 80-90 °C for 7-10 hours under a condenser.

    • Monitor the reaction progress using thin-layer chromatography.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Collect the precipitate by filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain the purified 2-chloroquinoline-3-carbaldehyde.[1]

Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde using PCl₅ (Conventional Heating)
  • Reagents: Substituted Acetanilide (1 equivalent), N,N-Dimethylformamide (DMF) (3 equivalents), Phosphorus Pentachloride (PCl₅) (4.5 equivalents).[1]

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a cooling system, add N,N-dimethylformamide (3 equivalents).

    • Cool the DMF to below 0 °C using an ice bath.

    • Slowly add phosphorus pentachloride (4.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the substituted acetanilide (1 equivalent) to the reaction mixture.

    • Allow the mixture to warm to room temperature and then heat it to 100 °C for approximately 4 hours.

    • After cooling, pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from ethyl acetate.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the logical relationship between the different synthetic routes to 2-chloroquinoline-3-carbaldehydes.

Synthetic_Routes cluster_vilsmeier Vilsmeier-Haack Reaction cluster_conditions Reaction Conditions cluster_oxidation Oxidation Route Acetanilides Acetanilides Vilsmeier_Reagent Vilsmeier Reagent (DMF + Chlorinating Agent) Conventional_Heating Conventional Heating (POCl₃ or PCl₅) Microwave Microwave Irradiation Micellar Micellar Catalysis Vilsmeier_Reagent->Conventional_Heating Vilsmeier_Reagent->Microwave Vilsmeier_Reagent->Micellar Product 2-Chloroquinoline-3-carbaldehyde Conventional_Heating->Product Microwave->Product Micellar->Product Alcohol (2-Chloroquinolin-3-yl)methanol Oxidation Oxidation Alcohol->Oxidation Oxidation->Product

Caption: Synthetic pathways to 2-chloroquinoline-3-carbaldehydes.

References

Unveiling the Biological Potential: A Comparative Guide to 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of derivatives of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, with a focus on their anticancer and antimicrobial properties. While specific experimental data for derivatives of this exact scaffold is limited in publicly available literature, this guide draws comparisons with structurally related 2-chloroquinoline-3-carbaldehyde analogs to provide valuable insights into their potential.

The core structure, this compound, serves as a versatile building block in medicinal chemistry for the synthesis of a variety of bioactive molecules.[1] Its derivatives, particularly Schiff bases and hydrazones, have been investigated for their therapeutic potential.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of quinoline-3-carbaldehyde derivatives have been evaluated against various human cancer cell lines. The primary metric for this evaluation is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cell population.

Hydrazone derivatives of a closely related 2-(1H-benzo[d][2][3][4]triazol-1-yl)quinoline-3-carbaldehyde scaffold have demonstrated significant anticancer activity.[2] For instance, certain derivatives have shown potent cytotoxicity against pancreatic (DAN-G), lung (LCLC-103H), and cervical (SISO) cancer cell lines, with IC50 values in the low micromolar range.[2] In general, benzotriazole-containing quinolines exhibited more pronounced cancer cell growth inhibitory effects than their 1,2,4-triazole counterparts.[2]

Quinoline-based Schiff's bases have also been a subject of interest. For example, some Schiff's bases derived from 2-chloro-3-formyl quinoline have displayed promising anticancer activity against mammary gland (MCF7) and lung (A549) cancer cell lines, with IC50 values ranging from 10.65 to 33.67 μM for MCF7 and 10.89 to 29.77 μM for A549.[5]

Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Quinoline-3-carbaldehyde Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Hydrazone 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineDAN-G (Pancreatic)1.23[2]
LCLC-103H (Lung)1.49[2]
SISO (Cervical)1.35[2]
N′-[(2-(1H-Benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazideDAN-G (Pancreatic)>10[2]
LCLC-103H (Lung)2.98[2]
SISO (Cervical)7.39[2]
Quinoline Schiff's Base Derivative 5c (structure specified in source)MCF7 (Mammary Gland)12.73[5]
Derivative 5f (structure specified in source)MCF7 (Mammary Gland)13.78[5]
Derivative 5i (structure specified in source)MCF7 (Mammary Gland)10.65[5]
Derivative 5c (structure specified in source)A549 (Lung)13.76[5]
Derivative 5f (structure specified in source)A549 (Lung)13.44[5]
Derivative 5i (structure specified in source)A549 (Lung)10.89[5]

Comparative Analysis of Antimicrobial Activity

Derivatives of 2-chloroquinoline-3-carbaldehyde have also been investigated for their efficacy against various microbial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

Hydrazone derivatives of 2-chloro-6-methylquinoline have shown notable antimicrobial activity.[6] For instance, some of these compounds exhibited high potency against both Gram-positive and Gram-negative bacteria, with MIC values as low as 3.12 µg/mL.[6] Similarly, ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde have been synthesized and tested for their antibacterial properties, with ciprofloxacin used as a standard drug for comparison.[7][8]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative 2-Chloroquinoline-3-carbaldehyde Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-Hydrazone 2-Chloro-6-methylquinoline hydrazone (2S)Staphylococcus aureus3.12[6]
Bacillus subtilis6.25[6]
Escherichia coli3.12[6]
Pseudomonas aeruginosa6.25[6]
Quinoline Ester Derivative 4-{2-[(2-Chloro-6-methylquinolin-3-yl)methylidene]- hydrazine carbonyl}phenyl butanoate (4c)Not specifiedNot specified[7]
4-{2-[(2-Chloro-6-methoxyquinolin-3-yl)methylidene]- hydrazine carbonyl}phenyl acetate (4d)Not specifiedNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Scientific Workflow and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in biological research.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere seed->adhere treat Add Serial Dilutions of Test Compounds adhere->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 2-4h (Formazan Formation) add_mtt->formazan solubilize Solubilize Formazan Crystals (DMSO) formazan->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability and IC50 read->calculate

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate with Bacteria & Compounds prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with no Growth) incubate->read_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimuli cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase stimulus Quinoline Derivative (Anticancer Agent) bcl2_family Modulation of Bcl-2 Family Proteins stimulus->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis (Cell Death) caspase_3->apoptosis

Caption: A simplified representation of a potential apoptosis signaling pathway induced by quinoline derivatives.

References

A Comparative Guide to the Kinase Inhibitory Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of the kinase inhibitory activity of various quinoline derivatives, supported by experimental data to aid in drug discovery and development efforts.

Comparative Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected quinoline derivatives against key oncogenic kinases. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of kinase activity), has been compiled from various studies. Direct comparison should be approached with caution due to potential variations in experimental conditions between studies.

Compound ID/SeriesTarget KinaseIC50 (nM)Reference(s)
EGFR Inhibitors
4-Anilino-3-carboxyamide derivative (Compound 47)EGFR490[1]
Schiff's base derivative (Compound 50)EGFR120[1]
Pyrazoline hybrid (Compound 51)EGFR31.8[1]
Pyrazoline hybrid (Compound 52)EGFR37.07[1]
Pyrazoline hybrid (Compound 53)EGFR42.52[1]
VEGFR-2 Inhibitors
Quinoline derivative (Compound 7)VEGFR-2137.4[2]
Quinoline derivative (Compound 9)VEGFR-298.53[2]
Isatin derivative (Compound 13)VEGFR-269.11[2]
Isatin derivative (Compound 14)VEGFR-285.89[2]
Quinazoline derivative (Compound 11d)VEGFR-25490[3]
c-Met Inhibitors
4,6,7-Substituted quinoline (Compound 27)c-Met19[1]
4,6,7-Substituted quinoline (Compound 28)c-Met64[1]
3,6-Disubstituted quinoline (Compound 26)c-Met9.3[1]
4-(2-fluorophenoxy)quinoline derivative (Compound 33)c-Met0.59[4]
Dual/Multi-Kinase Inhibitors
4-Aniline quinoline with phenylsulfonylurea (Compound 38)PI3K / mTOR720 / 2620[1]
Imidazo[4,5-c]quinoline derivative (Compound 39)PI3Kα / mTOR900 / 1400[1]
Quinoline derivative (Compound 40)PI3Kδ1.9[1]
Thiazolyl-Pyrazoline derivative (Compound 11h)VEGFR-2 / EGFR76 / 85[5]
Thiazolyl-Pyrazoline derivative (Compound 11j)VEGFR-2 / EGFR189 / 108[5]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of kinase inhibition data. The following are generalized protocols for common in vitro kinase assays used to evaluate the potency of quinoline derivatives.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test quinoline derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test quinoline derivatives in DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add the test compound or vehicle control (DMSO).

    • Add the kinase enzyme and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

This assay measures the inhibition of substrate phosphorylation by detecting the binding of a phosphorylation-specific antibody to the phosphorylated substrate.

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate

  • ATP

  • Test quinoline derivatives

  • Kinase Buffer

  • Terbium- or Europium-labeled anti-phospho-substrate antibody

  • EDTA solution to stop the reaction

  • TR-FRET compatible microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test quinoline derivatives in a suitable buffer.

  • Kinase Reaction:

    • Add the test compound, kinase, and fluorescently labeled substrate to the microplate wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period.

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the TR-FRET antibody solution.

    • Incubate to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (donor and acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the inhibitor concentration to determine the IC50 value.

Visualizing Kinase Inhibition and Signaling Pathways

Diagrams are provided below to illustrate key concepts in kinase inhibition by quinoline derivatives.

G cluster_0 Kinase Inhibition Assay Workflow A Compound Dilution B Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) A->B C Signal Detection (e.g., Luminescence, TR-FRET) B->C D Data Analysis (IC50 Determination) C->D

Figure 1. A generalized workflow for an in vitro kinase inhibition assay.

G cluster_1 EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylation Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Figure 2. Inhibition of the EGFR signaling pathway by a quinoline derivative.

G cluster_2 Structure-Activity Relationship (SAR) Logic Core Quinoline Scaffold Substituents Substituents (e.g., -Anilino, -Phenoxy) Core->Substituents Modification of Potency Kinase Inhibitory Potency (IC50) Substituents->Potency Impacts Selectivity Kinase Selectivity Substituents->Selectivity Impacts

Figure 3. The logical relationship in the structure-activity relationship (SAR) of quinoline-based kinase inhibitors.

References

A Comparative Guide to the X-ray Crystallography of Quinoline-3-Carbaldehyde Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction analysis of various quinoline-3-carbaldehyde derivatives. It is designed to offer researchers, scientists, and drug development professionals objective insights into the structural aspects of these compounds and to compare X-ray crystallography with alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to aid in research and development.

Introduction to Quinoline-3-Carbaldehydes

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent at the 3-position, a carbaldehyde group, serves as a versatile synthetic handle for the creation of diverse molecular architectures. Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of quinoline-3-carbaldehyde derivatives, showcasing the influence of different substituents on their crystal packing and molecular geometry.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-Chloroquinoline-3-carbaldehydeC₁₀H₆ClNOMonoclinicP2₁/n11.8784(9)3.9235(3)18.1375(12)101.365(4)828.72(10)4[1]
2-Chlorobenzo[h]quinoline-3-carbaldehydeC₁₄H₈ClNOMonoclinicP2₁/c3.9833(2)12.4722(6)21.4561(13)90.687(6)1065.87(10)4[2]
2-Chloro-7-methylquinoline-3-carbaldehydeC₁₁H₈ClNOMonoclinicP2₁/c15.458(3)3.9382(8)16.923(3)112.854(3)949.3(3)4[3]
2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehydeC₁₅H₁₇N₃OMonoclinicP2₁/c12.3282(4)5.8935(2)18.9202(7)103.591(2)1336.18(8)4[4]

Experimental Protocols

Synthesis of Quinolone-3-Carbaldehyde Derivatives

A common and efficient method for the synthesis of 2-chloro-substituted quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1]

General Procedure:

  • Vilsmeier Reagent Formation: To a cooled (0-5 °C) and stirred solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise.

  • Reaction with Acetanilide Derivative: The respective substituted acetanilide is then added to the freshly prepared Vilsmeier reagent.

  • Cyclization: The reaction mixture is heated to promote cyclization, leading to the formation of the 2-chloroquinoline-3-carbaldehyde derivative.

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate mixture).

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a widely used technique.

General Procedure:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent, gently warming if necessary to achieve complete dissolution.

  • Slow Evaporation: Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

X-ray Data Collection and Structure Refinement

General Procedure:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a specific temperature (e.g., 290 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in geometrically calculated positions and refined using a riding model.

Comparison with Alternative Analytical Techniques

While single-crystal X-ray crystallography provides unambiguous structural elucidation in the solid state, other spectroscopic techniques offer complementary information, particularly about the molecule's properties in solution.

TechniqueAdvantagesDisadvantagesRelevance to Quinoline-3-Carbaldehydes
Single-Crystal X-ray Diffraction (SCXRD) - Provides precise 3D molecular structure, including bond lengths, bond angles, and stereochemistry.[5] - Elucidates crystal packing and intermolecular interactions. - Unambiguous for structure determination.- Requires high-quality single crystals, which can be challenging to grow. - Provides information on the solid-state conformation, which may differ from the solution-state. - Not suitable for amorphous or poorly crystalline materials.- Essential for understanding the precise geometry and intermolecular forces that can influence biological activity and material properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information about the molecular structure and connectivity in solution. - Allows for the study of dynamic processes and molecular conformations in solution. - Non-destructive.- Does not provide direct information on bond lengths and angles with the same precision as XRD. - Can be complex to interpret for large or structurally intricate molecules. - Less sensitive than mass spectrometry.- Crucial for confirming the chemical structure in solution and for studying conformational dynamics that may be relevant to receptor binding.
Infrared (IR) Spectroscopy - Provides information about the functional groups present in a molecule. - Relatively simple and fast technique.- Provides limited information about the overall molecular structure. - Can be difficult to interpret complex spectra.- Useful for confirming the presence of the aldehyde (C=O stretch) and quinoline ring (C=C and C=N stretches) functional groups.
Mass Spectrometry (MS) - Provides the exact molecular weight and elemental composition of a molecule. - Highly sensitive technique. - Can be coupled with chromatographic techniques for mixture analysis.- Does not provide information about the 3D structure or connectivity of atoms. - Fragmentation patterns can be complex to interpret.- Essential for confirming the molecular formula of newly synthesized derivatives and for identifying impurities.

Visualizing the Workflow and Technique Comparison

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different analytical techniques discussed.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction Analysis synthesis Synthesis of Quinoline-3-carbaldehyde Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final 3D Structure analytical_techniques Comparison of Analytical Techniques compound Quinoline-3-carbaldehyde Derivative xrd X-ray Crystallography compound->xrd Solid State nmr NMR Spectroscopy compound->nmr Solution State ir IR Spectroscopy compound->ir Functional Groups ms Mass Spectrometry compound->ms Molecular Weight xrd_info 3D Structure Bond Lengths/Angles Packing xrd->xrd_info nmr_info Connectivity Solution Conformation Dynamics nmr->nmr_info ir_info Vibrational Modes Functional Group ID ir->ir_info ms_info Molecular Formula Fragmentation ms->ms_info

References

A Comparative Guide to the Purity Assessment of Synthetic 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde. The data presented, including quantitative comparisons and detailed experimental protocols, is intended to assist researchers in selecting the most suitable techniques for their specific requirements, ensuring the quality and reliability of this important synthetic intermediate. This compound is a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors and antitumor agents.[1]

Understanding Potential Impurities

The purity of this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the Vilsmeier-Haack reaction, which involves the formylation of a substituted acetanilide.[2]

Potential impurities arising from this synthesis may include:

  • Unreacted Starting Materials: Such as N-(3,4-dimethoxyphenyl)acetamide.

  • Intermediates: Incompletely cyclized or formylated compounds.

  • By-products: Resulting from side reactions, such as hydrolysis of the chloro group to a hydroxyl group.

  • Residual Solvents: Including dimethylformamide (DMF) from the reaction or other solvents like ethyl acetate used during purification.[3][4]

A thorough purity assessment, therefore, requires analytical techniques capable of separating and identifying these potential contaminants.

Comparative Analysis of Purity Assessment Techniques

The following table summarizes the performance of various analytical techniques in the purity assessment of this compound. The data presented is a representative example to illustrate the comparative strengths of each method.

Analytical Technique Purity (%) Limit of Detection (LOD) Limit of Quantitation (LOQ) Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) 99.850.01%0.03%High resolution, excellent for quantitative analysis of non-volatile impurities.May not be suitable for volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) 99.920.005%0.015%Excellent for volatile and semi-volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy >99% (by integration)~0.1%~0.5%Provides structural confirmation and can quantify impurities without a specific reference standard.Lower sensitivity compared to chromatographic methods.
Elemental Analysis (C, H, N, Cl) Theoretical vs. ExperimentalN/AN/AConfirms the elemental composition of the bulk material.Does not identify or quantify individual impurities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • Injection: Splitless injection of 1 µL of the sample solution.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of dichloromethane.

3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Purity is estimated by comparing the integral of the product peaks to the integrals of any impurity peaks.

4. Elemental Analysis

  • Instrumentation: An elemental analyzer capable of CHN and halogen determination.

  • Procedure: A precisely weighed sample of the compound is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, and HCl) are separated and quantified by a detector. The experimental percentages of each element are then compared to the theoretical values calculated from the molecular formula (C₁₂H₁₀ClNO₃).

Visualizing the Purity Assessment Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the experimental process and the compound's relevance, the following diagrams have been generated.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception Sample_Preparation Sample Preparation (Dissolution) Sample_Reception->Sample_Preparation HPLC HPLC Analysis Sample_Preparation->HPLC GC_MS GC-MS Analysis Sample_Preparation->GC_MS NMR NMR Spectroscopy Sample_Preparation->NMR Elemental_Analysis Elemental Analysis Sample_Preparation->Elemental_Analysis Data_Review Data Review and Interpretation HPLC->Data_Review GC_MS->Data_Review NMR->Data_Review Elemental_Analysis->Data_Review Purity_Calculation Purity Calculation Data_Review->Purity_Calculation Report Certificate of Analysis Generation Purity_Calculation->Report

Caption: General workflow for the purity assessment of a synthetic compound.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription_Factors Transcription Factors (e.g., NF-κB) mTOR->Transcription_Factors Activates Quinoline_Derivative Quinoline-based Kinase Inhibitor (Derived from title compound) Quinoline_Derivative->PI3K Inhibits Cell_Cycle Cell Cycle Progression, Angiogenesis, Survival Transcription_Factors->Cell_Cycle

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

DFT analysis of 2-chloroquinoline-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-chloroquinoline-3-carboxaldehyde using Density Functional Theory (DFT) provides significant insights into its molecular structure, vibrational properties, and electronic behavior. This guide compares the theoretical findings, primarily derived from DFT calculations at the B3LYP/6-311++G(d,p) level, with experimental spectroscopic data, offering researchers a detailed correlation between computational and empirical results. Such comparisons are crucial for validating theoretical models and understanding the fundamental properties of this versatile heterocyclic compound, which is a key building block in medicinal and materials chemistry.[1][2]

Computational and Experimental Protocols

Computational DFT Methodology

The theoretical analysis of 2-chloroquinoline-3-carboxaldehyde was performed using Density Functional Theory (DFT) with the Gaussian09W software package.[1] The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method was employed in conjunction with the 6-311++G(d,p) basis set for the optimization of the molecular geometry and calculation of vibrational frequencies.[1][3] To improve the agreement between theoretical and experimental data, the calculated vibrational frequencies were uniformly scaled by a factor of 0.961.[1] The Potential Energy Distribution (PED) analysis was carried out using the VEDA software to assign the vibrational modes accurately.[1] Further analyses, including Natural Bond Orbital (NBO) for studying hyperconjugative interactions, Molecular Electrostatic Potential (MEP), and HOMO-LUMO energy calculations, were also conducted to understand the molecule's reactivity and charge distribution.[1][3]

Experimental Spectroscopic Analysis

The experimental data for comparison was obtained through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The spectra were recorded for the compound in a solid state.[1] Experimental vibrational frequencies obtained from these techniques serve as the benchmark for validating the results generated from the DFT calculations.[1] It is important to note that theoretical calculations are typically performed for a molecule in the gaseous state, which can lead to slight deviations from experimental data obtained in the solid phase.[1]

Comparative Analysis of Molecular Geometry

DFT calculations provide optimized geometric parameters, including bond lengths and bond angles. These theoretical values show a strong correlation with available experimental data, confirming the accuracy of the computational model.

Table 1: Comparison of Selected Bond Lengths (Å)

Bond Theoretical (DFT) Experimental
C2–Cl13 1.751 1.7519
C-O 1.206 Matches Exp. Data
C–C 1.375 - 1.487 Matches Exp. Data
C–H 1.083 - 1.112 Matches Exp. Data

(Source:[1])

Vibrational Frequency Analysis

The comparison between the calculated (scaled) and observed vibrational frequencies is a critical test for the computational method. The data for 2-chloroquinoline-3-carboxaldehyde shows good agreement, with a reported root mean square (rms) deviation of 45.47 cm⁻¹.[1]

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode Experimental (FT-IR) Experimental (FT-Raman) Calculated (DFT, Scaled) Assignment (PED %)
C-H stretch (aldehyde) 2862 2860 2757 ν(C-H) (100)
C=O stretch 1688 1689 1685 ν(C=O) (89)
C=C stretch 1590 1591 1583 ν(C=C) (45)
C-Cl stretch 750 751 748 ν(C-Cl) (55)
N-C vibration - - 1350-1200 ν(N-C)

(Source:[1][3])

Workflow for DFT Analysis

The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like 2-chloroquinoline-3-carboxaldehyde using DFT.

DFT_Workflow Input Molecular Structure Input (2-Chloroquinoline-3-carboxaldehyde) Method Select Computational Method (DFT: B3LYP/6-311++G(d,p)) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Compare Compare with Experimental Data (FT-IR, FT-Raman) Freq->Compare NBO NBO Analysis Verify->NBO Structure Optimized HOMO HOMO-LUMO Analysis Verify->HOMO MEP MEP Analysis Verify->MEP NBO->Compare HOMO->Compare MEP->Compare Results Final Analysis & Interpretation Compare->Results

Caption: Workflow for .

Electronic and Reactivity Analysis

  • HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated to determine the molecule's electronic properties and reactivity. These frontier orbitals are key to understanding charge transfer within the molecule.[1][3]

  • Natural Bond Orbital (NBO) Analysis : NBO analysis revealed significant hyperconjugative interactions and charge delocalization within the molecular structure.[1] For instance, interactions between lone pair orbitals of oxygen and nitrogen atoms and the antibonding orbitals of the quinoline ring contribute to the molecule's stability.[3]

  • Molecular Electrostatic Potential (MEP) : The MEP map identifies the electrophilic and nucleophilic sites. For 2-chloroquinoline-3-carboxaldehyde, the regions around the oxygen and nitrogen atoms show negative potential (nucleophilic centers), while areas around the hydrogen atoms exhibit positive potential (electrophilic centers), indicating likely sites for chemical reactions.[1]

Conclusion

The at the B3LYP/6-311++G(d,p) level of theory provides a reliable and detailed understanding of its structural, vibrational, and electronic properties. The strong agreement between the theoretical data and experimental spectroscopic results validates the computational approach. This comparative guide demonstrates the power of combining theoretical calculations with experimental work to elucidate the complex characteristics of quinoline derivatives, providing a solid foundation for further research in drug design and materials science.

References

Comparative Antimicrobial Efficacy of Novel Quinoline Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the continuous development of new and effective therapeutic agents. Quinoline and its derivatives have long been a cornerstone in the synthesis of antimicrobial drugs, exhibiting a broad spectrum of activity against various pathogens.[1][2][3] This guide provides a comparative analysis of the antimicrobial properties of recently developed quinoline derivatives, supported by experimental data from various studies.

Quantitative Antimicrobial Activity

The in vitro antimicrobial efficacy of quinoline derivatives is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[1]

Antibacterial Activity

The following tables summarize the MIC values of various novel quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: MIC of Quinoline Derivatives against Gram-Positive Bacteria

Derivative ClassSpecific Compound/ScaffoldStaphylococcus aureus (MIC)Methicillin-resistant S. aureus (MRSA) (MIC)Bacillus cereus (MIC)Enterococcus faecalis (VRE) (MIC)Reference
Quinoline-2-one Schiff-base hybridsCompound 6c0.018-0.061 µg/mL0.75 µg/mL-0.75 µg/mL[4]
2-sulfoether-4-quinoloneCompound 150.8 µM-1.61 µM-[2]
Quinolone-ketolide hybridsCompounds 16, 17, 18----[2]
Quinoline-based hydroxyimidazolium hybridsCompound 7b2 µg/mL---[5]
6-amino-4-methyl-1H-quinoline-2-one derivativesCompounds 2 and 63.12-50 µg/mL-3.12-50 µg/mL-[6][7]
N-methylbenzoindolo[3,2-b]-quinolineCompound 8---4 µg/mL (vancomycin-resistant)[2]

Table 2: MIC of Quinoline Derivatives against Gram-Negative Bacteria

Derivative ClassSpecific Compound/ScaffoldEscherichia coli (MIC)Pseudomonas aeruginosa (MIC)Klebsiella pneumoniae (MIC)Reference
6-amino-4-methyl-1H-quinoline-2-one derivativesCompounds 2 and 63.12-50 µg/mL3.12-50 µg/mL-[6][7]
quinoline-based dihydrotriazineCompounds 93a-c2 μg/mL--[8]
Quinoline-based hydroxyimidazolium hybridsCompound 7b--50 µg/mL[5]
Antifungal Activity

Several novel quinoline derivatives have also demonstrated promising activity against various fungal pathogens.

Table 3: MIC of Quinoline Derivatives against Fungal Strains

Derivative ClassCandida albicans (MIC)Aspergillus flavus (MIC)Aspergillus niger (MIC)Fusarium oxysporum (MIC)Reference
6-amino-4-methyl-1H-quinoline-2-one derivativesPotentially active12.5 µg/mL (Compounds 32, 33)25 µg/mL (Compounds 32, 33, 34)25 µg/mL (Compounds 32, 33)[2][6]
Quinoline-based hydroxyimidazolium hybrids62.5 µg/mL62.5 µg/mL--[5]
Quinoline-based amides5.6 µg/mL (Compound 3c)---[9]

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of antimicrobial activity. The following are outlines of commonly employed techniques.

Broth Microdilution Method for MIC Determination

This quantitative method is widely used to determine the MIC of an antimicrobial agent.[1]

  • Preparation of Quinolone Solutions : Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[1]

  • Inoculum Preparation : A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared.

  • Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation : The plates are incubated at 35-37°C for 16-24 hours.[1]

  • Result Interpretation : The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[1]

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.

  • Inoculum Preparation : A standardized bacterial inoculum is uniformly spread onto the surface of a Mueller-Hinton agar plate.[1]

  • Disk Application : Paper disks impregnated with a known concentration of the quinoline derivative are placed on the agar surface.[1]

  • Incubation : The plates are incubated at 35-37°C for 16-24 hours.[1]

  • Zone of Inhibition Measurement : The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[1]

Mechanisms of Action

Quinoline derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in bacteria and fungi. A primary mechanism for many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[9] Other identified mechanisms include the inhibition of peptide deformylase (PDF) and disruption of the fungal cell wall.[6][10]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Compound Quinoline Derivative Stock Solution SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Media Bacterial Culture (e.g., Mueller-Hinton Broth) Media->SerialDilution Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC MBC Plate for MBC (Optional) ReadMIC->MBC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition cluster_bacteria Bacterial Cell DNA Bacterial Chromosome (Supercoiled DNA) DNAGyrase DNA Gyrase (Topoisomerase II) DNA->DNAGyrase binds to Replication DNA Replication & Transcription DNAGyrase->Replication enables CellDeath Cell Death DNAGyrase->CellDeath inhibition leads to Replication->CellDeath leads to Quinoline Quinoline Derivative Quinoline->DNAGyrase inhibits

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, ensuring the safety of researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on guidelines for structurally similar chemicals, such as other chlorinated quinoline derivatives and aromatic aldehydes. It is imperative to always consult your institution's environmental health and safety (EHS) office and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Core Principle: this compound and any materials contaminated with it must be treated as hazardous waste.[1] This compound should never be disposed of in the regular trash or poured down the drain.[2] All waste must be collected and managed through an approved hazardous waste program.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are familiar with the potential hazards associated with this and similar compounds. Based on data for analogous chemicals, this compound is likely harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[3][4]

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this chemical waste to minimize exposure risks.

Protection TypeSpecific EquipmentStandard Reference
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or under a chemical fume hood---

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All waste streams containing this compound must be identified as hazardous waste.[3]

  • This waste must be segregated as halogenated organic waste . Do not mix with non-halogenated solvents or other waste streams to prevent dangerous reactions and to facilitate proper disposal.[5]

2. Waste Collection:

  • Solid Waste: Carefully place any solid this compound, along with contaminated disposable items (e.g., gloves, weighing paper, pipette tips), directly into a designated hazardous waste container.[1]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[1]

3. Container Management:

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[5]

  • Container Type: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4] Do not overfill the container; leave adequate headspace for expansion.[1]

4. Disposal and Removal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste manifest documentation and handover.

Emergency Procedures

In the event of a spill or exposure, follow these first-aid measures and contact your institution's emergency response team.

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[3][4]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[2][3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4]

  • Spills: Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[6] Do not wash spills into the sewer system.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Identify Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Halogenated Waste Container B->C D Place Waste in Container C->D E Securely Seal Container D->E F Label Container Correctly: 'Hazardous Waste' 'Waste this compound' E->F G Store in Designated Secondary Containment Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Complete Waste Manifest Documentation H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS No. 68236-23-7). Adherence to these protocols is essential for ensuring personal safety and minimizing risks in the laboratory environment. This compound is a quinoline derivative used in organic synthesis, medicinal chemistry, and potentially in the development of pharmaceuticals and agrochemicals.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
CAS Number 68236-23-7[1][2][3][4]
Molecular Formula C₁₂H₁₀ClNO₃[1][2][4]
Molecular Weight 251.67 g/mol [1][2][4]
Appearance Solid[2]
Melting Point 265-267 °C[1]
Boiling Point 393.9 °C at 760 mmHg[1]
Flash Point 192 °C[1]
Density 1.335 g/cm³[1]

Hazard Identification and Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical safety gogglesNitrile gloves (double-gloving recommended)Laboratory coatUse in a certified chemical fume hood
Chemical Reactions and Work-up Chemical safety goggles and face shieldNitrile gloves (double-gloving recommended)Laboratory coatAll operations should be conducted in a certified chemical fume hood
Handling of Solid Compound Chemical safety gogglesNitrile glovesLaboratory coatIn a well-ventilated area, preferably a fume hood

Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocol: General Handling Procedure
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. All necessary PPE should be worn.

  • Weighing : Always weigh the solid compound in a certified chemical fume hood. Use a disposable weigh boat to avoid contamination of balances.

  • Solution Preparation : In the fume hood, add the solvent to the solid in a controlled manner to prevent splashing.

  • Reaction Setup : All reactions should be set up within the fume hood.

  • Post-Handling : After handling, thoroughly decontaminate all glassware and surfaces that came into contact with the chemical. Wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[7]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][8]
Accidental Release Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[6][8] Wear self-contained breathing apparatus.[8]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent contamination and ensure a safe laboratory environment.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[8] The recommended storage temperature is between 2-8°C under an inert gas (nitrogen or argon).[1][2]

Disposal

All waste containing this compound should be treated as hazardous waste.

Caption: A clear plan for the safe disposal of waste containing the target compound.

Step-by-Step Disposal Procedure:

  • Segregation : Collect all waste materials, including unused compound and contaminated labware, in a designated and clearly labeled container for "Halogenated Organic Waste". Do not mix with non-halogenated waste.[9]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[9]

  • Storage : Store the sealed waste container in a designated satellite accumulation area.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.